SAH-EZH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C155H256N48O40 |
|---|---|
分子量 |
3432.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C155H256N48O40/c1-17-82(10)119(142(235)186-101(54-59-114(161)211)146(239)203-69-39-50-110(203)141(234)196-118(81(8)9)147(240)241)197-128(221)93(47-36-66-173-151(166)167)179-124(217)92(46-35-65-172-150(164)165)178-125(218)97(51-56-111(158)208)182-123(216)91(44-29-33-63-156)180-134(227)105(73-88-76-176-90-43-28-27-42-89(88)90)187-127(220)100(55-60-117(214)215)183-126(219)98(52-57-112(159)209)184-136(229)106(74-115(162)212)188-132(225)102(70-79(4)5)190-143(236)120(83(11)18-2)199-131(224)99(53-58-113(160)210)185-145(238)122(85(13)206)200-130(223)95(48-37-67-174-152(168)169)195-149(243)155(16)62-32-23-21-20-22-31-61-154(15,148(242)194-94(45-30-34-64-157)129(222)198-121(84(12)19-3)144(237)191-103(71-80(6)7)140(233)202-155)201-139(232)96(49-38-68-175-153(170)171)181-135(228)107(75-116(163)213)189-137(230)108(77-204)193-138(231)109(78-205)192-133(226)104(177-86(14)207)72-87-40-25-24-26-41-87/h20-21,24-28,40-43,76,79-85,91-110,118-122,176,204-206H,17-19,22-23,29-39,44-75,77-78,156-157H2,1-16H3,(H2,158,208)(H2,159,209)(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H,177,207)(H,178,218)(H,179,217)(H,180,227)(H,181,228)(H,182,216)(H,183,219)(H,184,229)(H,185,238)(H,186,235)(H,187,220)(H,188,225)(H,189,230)(H,190,236)(H,191,237)(H,192,226)(H,193,231)(H,194,242)(H,195,243)(H,196,234)(H,197,221)(H,198,222)(H,199,224)(H,200,223)(H,201,232)(H,202,233)(H,214,215)(H,240,241)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/b21-20-/t82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-,154-,155-/m0/s1 |
InChIキー |
SYHNQEAAZWGLKW-SBSXIUDFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SAH-EZH2: A Novel EZH2-EED Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. While many small molecule inhibitors target the catalytic SET domain of EZH2, a distinct class of inhibitors has emerged that disrupts the protein-protein interaction between EZH2 and another essential PRC2 component, Embryonic Ectoderm Development (EED). This guide provides a comprehensive technical overview of SAH-EZH2, a stabilized alpha-helical peptide designed to competitively inhibit the EZH2-EED interaction. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize complex biological processes and workflows.
Core Concepts: Understanding this compound
This compound is a synthetic, cell-permeable, stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[1] By using a hydrocarbon "staple," the peptide is locked into its bioactive alpha-helical conformation, enhancing its stability and cell-penetrating capabilities.[1] Unlike catalytic inhibitors that compete with the S-adenosyl-L-methionine (SAM) cofactor at the EZH2 active site, this compound functions by physically preventing the association of EZH2 with EED.[2] This interaction is crucial for the structural integrity and enzymatic activity of the PRC2 complex.[2][3]
The disruption of the EZH2-EED complex by this compound leads to a dual mechanism of action:
-
Inhibition of PRC2 Methyltransferase Activity: By preventing the formation of a functional PRC2 complex, this compound effectively inhibits the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing.[4] This inhibition is selective for H3K27, with no significant effect on other histone methylation marks such as H3K4, H3K9, and H3K36.[3]
-
Reduction of EZH2 Protein Levels: The dissociation of the EZH2-EED complex can lead to the destabilization and subsequent degradation of the EZH2 protein.[2] This effect is distinct from that of catalytic EZH2 inhibitors, which do not typically affect EZH2 protein levels.[2]
This unique mechanism of action makes this compound a valuable research tool and a potential therapeutic agent, particularly in cancers dependent on PRC2 activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from published studies.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| KD for EED | 0.32 nM | Recombinant Protein | [3] |
| IC50 (EZH2-EED PPI) | Not explicitly stated, but effective at low µM range | In vitro | [5] |
| Effective Concentration for H3K27me3 reduction | 1-10 µM | MLL-AF9 |
Table 2: Effects on Cell Viability and Proliferation
| Cell Line | Effect | Concentration | Duration | Reference |
| MLL-AF9 (Leukemia) | Growth arrest and monocyte-macrophage differentiation | 10 µM | 6-8 days | |
| Karpas-422 (B-cell Lymphoma, EZH2Y641N) | Dose-responsive impairment of viability | 1-10 µM | 12 days | [6] |
| Pfeiffer (B-cell Lymphoma, EZH2A677G) | Dose-responsive impairment of viability | 1-10 µM | Not specified | [3] |
| OCI-LY19 (B-cell Lymphoma, WT EZH2) | Weaker effect on cell viability compared to mutant lines | 1-10 µM | 12 days | [6] |
| MDA-MB-231 (Breast Cancer) | Growth arrest | Not specified | Not specified | [3] |
| DU145 (Prostate Cancer) | Growth arrest | Not specified | Not specified | [3] |
Table 3: Synergistic Effects with Catalytic EZH2 Inhibitors
| Cell Line | Combination Agent | Combination Index (CI) | Interpretation | Reference |
| MLL-AF9 | GSK126 | 0.11 | Strong Synergy | [6] |
| Karpas-422 | GSK126 | 0.74 | Synergy | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanism of this compound action.
References
- 1. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Disruption of the EZH2-EED Interaction by SAH-EZH2: A Technical Guide to a Novel Epigenetic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. Its methyltransferase activity, which results in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leads to transcriptional repression of tumor suppressor genes. The interaction between EZH2 and another core component of PRC2, Embryonic Ectoderm Development (EED), is essential for the enzymatic activity of EZH2. SAH-EZH2, a stabilized alpha-helical peptide, has emerged as a potent and specific inhibitor of the EZH2-EED interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.
Introduction: The PRC2 Complex and the Role of the EZH2-EED Interaction
The PRC2 complex is a key player in the regulation of gene expression, particularly during development and in the maintenance of cell identity.[1] The core components of the PRC2 complex are EZH2, EED, and SUZ12 (Suppressor of Zeste 12).[1] EZH2 contains the SET domain responsible for the histone methyltransferase activity.[1] The interaction between the N-terminal region of EZH2 and the WD40-repeat domain of EED is crucial for the allosteric activation of EZH2's catalytic activity.[2][3] By targeting this protein-protein interaction, this compound presents a distinct mechanism of EZH2 inhibition compared to small molecules that target the catalytic SET domain.[2] This disruption not only abrogates the methyltransferase activity of the EZH2-containing PRC2 complex but also that of the related EZH1-containing complex.[2][4] Furthermore, inhibition of the EZH2-EED interaction has been shown to lead to a reduction in EZH2 protein levels, a mechanism not observed with catalytic inhibitors.[2][5]
Mechanism of Action of this compound
This compound is a hydrocarbon-stapled peptide designed to mimic the alpha-helical region of EZH2 that binds to EED.[2] This stabilization enforces the bioactive conformation of the peptide, enhancing its cell permeability and resistance to proteolytic degradation. By competitively binding to the EZH2-binding pocket on EED, this compound effectively disrupts the formation of a functional PRC2 complex.[2] This leads to a dose-dependent reduction in global H3K27me3 levels and the reactivation of PRC2 target genes.[2][6]
References
- 1. medium.com [medium.com]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epigenetic role of EZH2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Disruptive Force in Oncogenic Epigenetics: A Technical Guide to SAH-EZH2's Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2). Its primary function is the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with gene silencing. In numerous cancers, the dysregulation of EZH2 activity, through overexpression or mutation, leads to aberrant gene silencing, contributing to tumor progression and maintenance. Consequently, EZH2 has emerged as a critical therapeutic target. While small molecule inhibitors targeting the catalytic site of EZH2 have been developed, a distinct and promising approach involves the disruption of the PRC2 complex itself. This technical guide delves into the core of this strategy, focusing on the Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptide. We will explore its unique mechanism of action, its profound effects on gene expression in cancer cells, and the experimental methodologies used to elucidate these effects.
The this compound Mechanism: A Departure from Catalytic Inhibition
This compound is a synthetic, cell-permeable peptide designed to mimic the alpha-helical region of EZH2 that is essential for its interaction with another core component of the PRC2 complex, Embryonic Ectoderm Development (EED).[1][2][3][4][5] Unlike catalytic inhibitors that compete with the S-adenosylmethionine (SAM) cofactor at the EZH2 active site, this compound functions by physically disrupting the EZH2-EED interaction.[1][2][4][5] This disruption has a dual consequence: it not only inhibits the methyltransferase activity of the PRC2 complex but also leads to a dose-dependent reduction in the cellular levels of the EZH2 protein itself.[1][2][4] This dual action distinguishes this compound from many small molecule inhibitors and contributes to its potent anti-cancer effects.[1]
The disruption of the EZH2-EED complex destabilizes the entire PRC2 complex, leading to a global decrease in H3K27me3 levels.[1][2][4] This, in turn, reactivates the expression of PRC2 target genes, many of which are tumor suppressors or genes involved in cell differentiation.[1][2]
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, primarily focusing on the well-characterized MLL-AF9 leukemia model.
Table 1: Dose-Dependent Reduction of H3K27me3 and EZH2 Protein Levels in MLL-AF9 Leukemia Cells
| Treatment (7 days) | H3K27me3 Level (Relative to Control) | EZH2 Protein Level (Relative to Control) |
| This compound (1 µM) | Decreased | Decreased |
| This compound (5 µM) | Markedly Decreased | Markedly Decreased |
| This compound (10 µM) | Substantially Decreased | Substantially Decreased |
| GSK126 (1 µM) | Decreased | No significant change |
| GSK126 (5 µM) | Markedly Decreased | No significant change |
| GSK126 (10 µM) | Substantially Decreased | No significant change |
Data compiled from findings suggesting a dose-responsive reduction in both H3K27me3 and EZH2 protein levels upon this compound treatment, contrasting with the effect of the catalytic inhibitor GSK126 which primarily reduces H3K27me3.[1][4]
Table 2: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Leukemia Cells
| Treatment (6 days, 10 µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | ~42% | Not specified | ~7% |
| This compound | ~51% | Not specified | ~3% |
| SAH-EZH2MUT (inactive control) | ~43% | Not specified | ~7% |
Data indicates that this compound induces a G0/G1 cell cycle arrest.[5]
Table 3: Upregulation of Gene Expression by this compound in MLL-AF9 Leukemia Cells
| Gene | Function | Fold Change (this compound vs. Control) |
| p19ARF | Tumor suppressor, cell cycle regulation | Significantly Increased |
| Macrophage-associated genes | Cell differentiation | Increased |
| PRC2 target genes | Various, including tumor suppression and differentiation | Upregulated |
Qualitative and semi-quantitative data indicate a significant upregulation of key tumor suppressor and differentiation-associated genes following this compound treatment.[1][2][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound.
Western Blot Analysis for H3K27me3 and EZH2
This protocol is designed to quantify the levels of total EZH2 protein and the H3K27me3 histone mark in cancer cells following treatment with this compound.
-
Cell Lysis and Protein Extraction:
-
Treat cancer cells (e.g., MLL-AF9) with desired concentrations of this compound or control peptides for the specified duration (e.g., 7 days).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, perform acid extraction of histones from the nuclear pellet.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control.
-
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the analysis of cell cycle distribution in cancer cells treated with this compound using BrdU incorporation and 7-AAD staining.
-
Cell Treatment and BrdU Labeling:
-
Culture cancer cells and treat with this compound or control peptides for the desired time (e.g., 6 days).
-
Pulse-label the cells with 10 µM BrdU for 1-2 hours before harvesting.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol.
-
Permeabilize the cells with a solution containing 0.1% Triton X-100.
-
-
DNA Denaturation and Staining:
-
Treat the cells with 2N HCl to denature the DNA.
-
Neutralize the acid with a sodium borate (B1201080) buffer.
-
Wash the cells.
-
Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC or APC).
-
Wash the cells.
-
Resuspend the cells in a staining solution containing 7-AAD (a DNA intercalator).
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Analyze the bivariate plot of BrdU fluorescence versus 7-AAD fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the PRC2 complex and downstream effects.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of EZH2 and H3K27me3 levels.
Logical Relationship: this compound vs. Catalytic EZH2 Inhibitors
Caption: Comparison of the mechanisms of action for this compound and catalytic EZH2 inhibitors.
References
- 1. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of the Histone Methyltransferase EZH2 induces Resistance to Multiple Drugs in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Therapeutic Disruption of the EZH2-EED Complex: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in various cancers. Its catalytic activity, primarily mediated by the EZH2 subunit, is dependent on the interaction with core components, notably the Embryonic Ectoderm Development (EED) protein. The EZH2-EED interaction is multifaceted, involving both the stabilization of EZH2 and the allosteric activation of its methyltransferase activity upon EED's binding to trimethylated histone H3 on lysine (B10760008) 27 (H3K27me3). Disrupting this intricate complex represents a compelling therapeutic strategy to inhibit PRC2-dependent oncogenesis. This guide provides an in-depth overview of the therapeutic potential of targeting the EZH2-EED interface, detailing quantitative data for key inhibitors, comprehensive experimental protocols for assessing complex disruption, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to the EZH2-EED Complex
The PRC2 complex is a histone methyltransferase responsible for the mono-, di-, and trimethylation of H3K27, epigenetic marks associated with transcriptional repression.[1][2] The core components of PRC2 include EZH2 (or its homolog EZH1), EED, and SUZ12 (Suppressor of Zeste 12).[1][2] EZH2 harbors the catalytic SET domain responsible for methyltransferase activity.[3] However, the robust enzymatic function of EZH2 is critically dependent on its interaction with EED and SUZ12.[4][5]
EED serves a dual function. Firstly, it acts as a scaffold, stabilizing the PRC2 complex.[1][2] Secondly, through its WD40 repeat domain, EED recognizes and binds to the H3K27me3 mark, a process that allosterically activates the catalytic activity of EZH2, creating a positive feedback loop to propagate the repressive chromatin state.[6][7] Given this pivotal role, targeting the EZH2-EED interaction or the allosteric activation function of EED presents a promising alternative or complementary approach to the direct inhibition of the EZH2 catalytic site.[1][8] This strategy has the potential to overcome resistance mechanisms observed with some EZH2 catalytic inhibitors and may offer a distinct pharmacological profile.[9]
Therapeutic Agents Targeting the EZH2-EED Axis
A growing number of small molecules and peptides have been developed to disrupt the EZH2-EED complex. These can be broadly categorized into two classes: direct inhibitors of the EZH2-EED protein-protein interaction (PPI) and allosteric inhibitors that bind to EED and prevent its activation of EZH2. The following table summarizes quantitative data for a selection of these inhibitors.
| Compound Name | Target | Mechanism of Action | Assay Type | IC50 / Kd | Reference(s) |
| EED226 | EED | Allosteric Inhibitor | EED Binding (Kd) | 82 nM | [9] |
| G401 ELISA | 0.22 µM | [2] | |||
| Karpas-422 Antiproliferative | 0.08 µM | [2] | |||
| MAK683 | EED | Allosteric Inhibitor | EED AlphaScreen Binding | 59 nM | [10] |
| LC-MS | 89 nM | [10] | |||
| ELISA | 26 nM | [10] | |||
| Karpas-422 Antiproliferative (14 days) | 30 nM | [10] | |||
| APG-5918 | EED | Allosteric Inhibitor | EED Binding (IC50) | 1.2 nM | [2] |
| BR-001 | EED | Allosteric Inhibitor | EED Competition Binding | 4.5 nM | [11] |
| Wedelolactone | EED-EZH2 PPI | PPI Disruptor | EED Binding (Kd) | 2.82 µM | [2] |
| Astemizole | EZH2-EED PPI | PPI Disruptor | Fluorescence Polarization (FP) | 93.80 µM | [9] |
| Apomorphine HCl | EZH2-EED PPI | PPI Disruptor | Fluorescence Polarization (FP) | 15.50 µM | [9] |
| Compound 31 | EZH2-EED PPI | PPI Disruptor | Fluorescence Polarization (FP) | 54.9 µM | [2] |
| Compound 30 | EZH2-EED PPI | PPI Disruptor | Fluorescence Polarization (FP) | 63.88 µM | [9] |
| LG1980 | EED-EZH2 PPI | PPI Disruptor | - | - | [6] |
| SAH-EZH2 | EZH2-EED PPI | Stabilized Peptide Disruptor | - | - | [12] |
Key Experimental Protocols
The identification and characterization of molecules that disrupt the EZH2-EED complex rely on a variety of robust biochemical and cell-based assays. Below are detailed protocols for three commonly employed methods.
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This assay quantitatively measures the disruption of the EZH2-EED interaction in a solution-based, high-throughput format.
Principle: A small, fluorescently labeled peptide derived from the EED-binding domain of EZH2 (tracer) is used. When the tracer binds to the larger EED protein, its tumbling rate in solution decreases, resulting in a higher fluorescence polarization signal. Competitor compounds that disrupt this interaction will displace the tracer from EED, leading to a decrease in the polarization signal.
Materials:
-
Recombinant human EED protein
-
Fluorescein-labeled peptide derived from the EZH2 EED-binding domain (e.g., FITC-EZH2(39-63))
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
Black, non-binding 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of EED protein in Assay Buffer.
-
Prepare a 2X solution of the FITC-labeled EZH2 peptide in Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 10 µL of 4X test compound solution to the appropriate wells.
-
For positive control wells (no inhibition), add 10 µL of Assay Buffer with the same final DMSO concentration.
-
For negative control wells (no binding), add 10 µL of Assay Buffer.
-
-
Protein and Tracer Addition:
-
Add 10 µL of 2X EED protein solution to the test compound and positive control wells. Add 10 µL of Assay Buffer to the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
Add 20 µL of 2X FITC-labeled EZH2 peptide solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using an appropriate plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
AlphaLISA Assay for EZH2-EED Interaction
This bead-based immunoassay offers a highly sensitive, no-wash method for detecting the EZH2-EED interaction.
Principle: GST-tagged EZH2 and FLAG-tagged EED are used. Glutathione-coated Donor beads bind to GST-EZH2, and anti-FLAG-conjugated Acceptor beads bind to FLAG-EED. When EZH2 and EED interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the nearby Acceptor beads, resulting in a chemiluminescent signal at 615 nm. Inhibitors of the EZH2-EED interaction will prevent this proximity-based signal generation.
Materials:
-
GST-tagged EZH2 protein
-
FLAG-tagged EED protein
-
AlphaScreen Glutathione Donor Beads
-
Anti-FLAG AlphaLISA Acceptor Beads
-
AlphaLISA Assay Buffer
-
Test compounds dissolved in DMSO
-
White, 384-well OptiPlates
-
AlphaScreen-capable microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of GST-EZH2 in AlphaLISA Assay Buffer.
-
Prepare a 4X solution of FLAG-EED in AlphaLISA Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO, then dilute into AlphaLISA Assay Buffer to a 4X final concentration.
-
-
Reaction Incubation:
-
To each well, add 5 µL of 4X test compound solution.
-
Add 5 µL of 4X GST-EZH2 solution.
-
Add 5 µL of 4X FLAG-EED solution.
-
Incubate for 60 minutes at room temperature.
-
-
Bead Addition and Detection:
-
In subdued light, prepare a 2X mixture of Glutathione Donor beads and anti-FLAG Acceptor beads in AlphaLISA Assay Buffer.
-
Add 15 µL of the bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the signal reduction in the presence of the test compound compared to controls.
-
Determine the IC50 value from the dose-response curve.
-
Co-Immunoprecipitation (Co-IP) Assay for Cellular EZH2-EED Interaction
This cell-based assay validates the disruption of the EZH2-EED complex within a cellular context.
Principle: Cells are treated with a test compound, and then lysed. An antibody targeting one of the proteins in the complex (e.g., EZH2) is used to pull down that protein and any associated proteins from the cell lysate. The presence of the other protein (EED) in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-precipitated EED in the presence of the inhibitor indicates disruption of the complex.
Materials:
-
Cancer cell line known to express EZH2 and EED (e.g., Karpas-422, Pfeiffer)
-
Cell culture reagents
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against EZH2 (for IP)
-
Antibody against EED (for Western blot)
-
Protein A/G magnetic beads
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the test compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-EZH2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Lysis Buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-EED antibody to detect the co-precipitated EED.
-
As a control, probe a separate blot of the input lysates to confirm equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to determine the relative amount of EED that co-precipitated with EZH2 in treated versus untreated cells.
-
Visualizing the Molecular Landscape
To better understand the context and mechanisms of EZH2-EED disruption, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: EZH2 Signaling Pathway in Cancer.
Caption: Fluorescence Polarization Assay Workflow.
Caption: Mechanisms of EZH2-EED Disruption.
Conclusion
Targeting the EZH2-EED complex is a validated and promising strategy in oncology drug discovery. The development of both direct PPI inhibitors and allosteric EED inhibitors has provided a diverse toolkit to probe the function of the PRC2 complex and has led to clinical candidates such as MAK683.[6][13] The technical guidance provided herein, including detailed experimental protocols and a summary of inhibitor potencies, serves as a valuable resource for researchers aiming to further explore this therapeutic avenue. The continued investigation into the nuances of PRC2 regulation and the development of novel chemical matter targeting the EZH2-EED interface will undoubtedly contribute to the advancement of epigenetic therapies for cancer and other diseases.
References
- 1. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved RNA-binding specificity of polycomb repressive complex 2 is achieved by dispersed amino acid patches in EZH2 | eLife [elifesciences.org]
- 4. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wedelolactone disrupts the interaction of EZH2-EED complex and inhibits PRC2-dependent cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the EZH2-EED Interaction: A Technical Guide to SAH-EZH2 in Epigenetic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. While many small molecule inhibitors targeting the catalytic activity of EZH2 have been developed, a distinct and promising approach involves the disruption of the protein-protein interaction (PPI) between EZH2 and another essential PRC2 component, Embryonic Ectoderm Development (EED). This technical guide provides an in-depth exploration of SAH-EZH2, a stabilized alpha-helical peptide designed to specifically inhibit the EZH2-EED interaction, presenting a novel modality for epigenetic cancer therapy. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, present quantitative data on its efficacy, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Role of EZH2 in Cancer Epigenetics
EZH2 functions as a histone methyltransferase, catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] EZH2 is a core component of the PRC2 complex, which also includes EED, SUZ12, and RBAP46/48.[3] The interaction between EZH2 and EED is crucial for the structural integrity and catalytic activity of the PRC2 complex.[3][4] In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting cancer cell proliferation, invasion, and metastasis.[5][6] Therefore, inhibiting EZH2 function presents a rational strategy for cancer treatment.
This compound: A Novel Inhibitor of the EZH2-EED Interaction
This compound is a synthetic, cell-permeable, hydrocarbon-stapled alpha-helical peptide.[7] It is designed to mimic the EED-binding domain of EZH2, thereby competitively disrupting the EZH2-EED interaction.[1][3] This mechanism is fundamentally different from that of S-adenosyl-L-methionine (SAM)-competitive inhibitors (e.g., GSK126, Tazemetostat), which target the catalytic SET domain of EZH2.[4][8] By preventing the association of EZH2 with EED, this compound destabilizes the PRC2 complex, leading to a reduction in global H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes.[1][3] A key advantage of this approach is the potential to overcome resistance mechanisms that may arise from mutations in the EZH2 catalytic domain.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the EZH2-EED protein-protein interaction. This disruption leads to a cascade of downstream effects:
-
Destabilization of the PRC2 Complex: The EZH2-EED interaction is a critical anchor for the assembly and stability of the PRC2 complex. By blocking this interaction, this compound leads to the dissociation of the complex.[1][3]
-
Reduction of H3K27 Trimethylation: An intact PRC2 complex is required for efficient H3K27 trimethylation. The disruption of the complex by this compound results in a significant decrease in global H3K27me3 levels.[1][7]
-
Reactivation of Tumor Suppressor Genes: The reduction in the repressive H3K27me3 mark allows for the re-expression of previously silenced tumor suppressor genes, which can in turn inhibit cancer cell growth and survival.
-
Induction of Apoptosis and Cell Cycle Arrest: The reactivation of tumor suppressor genes and the overall alteration of the epigenetic landscape can trigger programmed cell death (apoptosis) and halt the cell cycle, thereby inhibiting tumor progression.[4]
Quantitative Data on this compound and Other EZH2 Inhibitors
The following tables summarize key quantitative data for this compound and other representative EZH2 inhibitors for comparative purposes.
| Inhibitor | Target | Mechanism of Action | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| This compound | EZH2-EED Interaction | PPI Inhibitor | N/A | ~5,000 - 10,000 (Cell Viability) | MLL-AF9, Karpas-422 | [1][9] |
| GSK126 | EZH2 (WT & Mutant) | SAM-Competitive | 0.5 - 3 | 9.9 (EZH2 Y641F) | Karpas-422 | [4] |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | SAM-Competitive | 2.5 (WT), 0.5 (Y641N) | 11 (Pfeiffer) | Pfeiffer | [8] |
| EI1 | EZH2 (WT & Mutant) | SAM-Competitive | N/A | 15 (in vitro) | DLBCL cell lines | [4] |
Table 1: Comparative Quantitative Data of EZH2 Inhibitors. This table provides a summary of the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for this compound and several SAM-competitive EZH2 inhibitors. Note that the IC50 for this compound is reported for cell viability assays, which reflects its downstream cellular effects, whereas the IC50 values for the small molecule inhibitors are often from enzymatic assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and evaluate this compound.
Synthesis of this compound (Hydrocarbon-Stapled Peptide)
Principle: This protocol describes the solid-phase peptide synthesis (SPPS) of an alpha-helical peptide with a hydrocarbon staple, introduced via ruthenium-catalyzed ring-closing metathesis of two olefin-containing non-natural amino acids.[2][10]
Materials:
-
Fmoc-protected amino acids
-
Olefin-containing non-natural amino acids (e.g., (S)-2-(4'-pentenyl)alanine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU/HOBt or HATU as coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Grubbs' first-generation catalyst
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Synthesis: The peptide is synthesized on Rink Amide resin using standard Fmoc-based SPPS. The two olefin-containing amino acids are incorporated at the desired positions (e.g., i and i+4 or i and i+7) for stapling.
-
On-Resin Stapling:
-
Swell the resin-bound peptide in DCM.
-
Add a solution of Grubbs' first-generation catalyst in DCE to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the stapled peptide by mass spectrometry.
-
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
Principle: This assay measures the binding of a fluorescently labeled this compound peptide (tracer) to the EED protein. The binding event causes a decrease in the rotational speed of the tracer, leading to an increase in the polarization of the emitted light.[1][11][12]
Materials:
-
Fluorescently labeled this compound (e.g., FITC-SAH-EZH2)
-
Recombinant purified EED protein
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% NP-40, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
Prepare a solution of FITC-SAH-EZH2 at a constant concentration (e.g., 10 nM) in the assay buffer.
-
Prepare serial dilutions of the EED protein in the assay buffer.
-
For competition assays, prepare serial dilutions of unlabeled this compound or other test compounds.
-
-
Binding Reaction:
-
Add the FITC-SAH-EZH2 solution to the wells of the 384-well plate.
-
Add the EED protein dilutions (for direct binding) or a fixed concentration of EED and serial dilutions of the competitor (for competition assays).
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
For direct binding, plot the fluorescence polarization values against the EED concentration to determine the dissociation constant (Kd).
-
For competition assays, plot the percentage of inhibition against the competitor concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction
Principle: Co-IP is used to demonstrate the interaction between EZH2 and EED in a cellular context and to show the disruptive effect of this compound. An antibody against one protein is used to pull down its binding partners from a cell lysate.[1][13]
Materials:
-
Cancer cell line expressing EZH2 and EED (e.g., Karpas-422)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against EZH2 or EED for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibodies against EZH2 and EED for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (anti-EZH2 or anti-EED) or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both EZH2 and EED to detect the co-immunoprecipitated protein.
-
Cell Viability Assay (MTT or CellTiter-Glo)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with this compound indicates a cytotoxic or cytostatic effect.[9][14]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Western Blot for H3K27me3 Levels
Principle: This method is used to quantify the global levels of H3K27me3 in cells following treatment with this compound, providing a direct measure of its effect on EZH2's methyltransferase activity.[7][15]
Materials:
-
Cancer cell line
-
This compound
-
Histone extraction buffer
-
Primary antibody specific for H3K27me3
-
Primary antibody for total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment and Histone Extraction:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and extract histones using a histone extraction protocol or a commercial kit.
-
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-H3K27me3 antibody.
-
Strip the membrane and re-probe with the anti-total H3 antibody.
-
-
Detection and Analysis:
-
Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in H3K27me3 levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving EZH2 and the experimental workflow for evaluating this compound.
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for cancers dependent on EZH2 activity. Its unique mechanism of action, targeting the EZH2-EED protein-protein interaction, offers a distinct advantage over conventional catalytic inhibitors and may provide a means to overcome certain forms of drug resistance. The in-depth technical guide provided here offers a comprehensive overview for researchers and drug developers interested in this exciting area of epigenetic cancer therapy.
Future research should focus on optimizing the pharmacokinetic properties of stapled peptides like this compound to enhance their in vivo efficacy and bioavailability. Furthermore, exploring combination therapies, where this compound is used in conjunction with other anticancer agents, including SAM-competitive EZH2 inhibitors or traditional chemotherapy, could lead to synergistic effects and improved patient outcomes. The continued investigation of EZH2-EED interaction inhibitors will undoubtedly pave the way for new and effective treatments for a wide range of malignancies.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 is downstream of the pRB‐E2F pathway, essential for proliferation and amplified in cancer | The EMBO Journal [link.springer.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 11. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cytoplasmic EZH2 induces antitumor activity through stabilization of the DLC1 tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
The Selectivity of SAH-EZH2 for PRC2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and proper development. Its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), is a histone methyltransferase that specifically tri-methylates histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Dysregulation of EZH2 activity is implicated in a multitude of cancers, making it a prime target for therapeutic intervention.
A novel class of inhibitors, Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptides, has emerged as a promising strategy to selectively target PRC2. Unlike traditional small-molecule inhibitors that compete with the S-adenosyl-L-methionine (SAM) cofactor at the EZH2 active site, this compound peptides operate through a distinct mechanism: the disruption of a critical protein-protein interaction within the PRC2 complex. This guide provides a comprehensive technical overview of the selectivity of this compound for PRC2, detailing its mechanism of action, binding affinities, and the experimental protocols used for its characterization.
The PRC2 Complex: A Primer
The core of the PRC2 complex consists of three essential subunits:
-
EZH2 (or its homolog EZH1): The catalytic component containing the SET domain responsible for methyltransferase activity.
-
EED (Embryonic Ectoderm Development): A crucial scaffolding protein that recognizes and binds to H3K27me3, a process that allosterically activates EZH2 and propagates the repressive mark. EED also serves as the docking site for EZH2.
-
SUZ12 (Suppressor of Zeste 12): A zinc-finger protein required for the structural integrity of the complex and for stimulating EZH2's catalytic activity.
The proper assembly and interaction of these core components are indispensable for the enzymatic function of PRC2. The interaction between EZH2 and EED is a particularly critical node for the complex's stability and catalytic activity.
Mechanism of Action: How this compound Achieves Selectivity
This compound peptides are engineered to mimic the alpha-helical EED-binding domain of EZH2. By doing so, they competitively inhibit the natural interaction between EZH2 and EED. This disruption leads to a cascade of events that selectively impairs PRC2 function:
-
Dissociation of the EZH2/EED Complex: this compound directly binds to EED, preventing it from engaging with EZH2. This leads to the dissociation of the core PRC2 complex.[1][2]
-
Inhibition of Methyltransferase Activity: The catalytic activity of EZH2 is critically dependent on its association with EED and SUZ12. By disrupting the EZH2/EED interaction, this compound effectively abolishes the histone methyltransferase activity of PRC2.[1][2]
-
Reduction of EZH2 Protein Levels: Dissociation from the PRC2 complex can lead to the destabilization and subsequent degradation of the EZH2 protein, a mechanism distinct from that of catalytic inhibitors like GSK126.[1][2][3]
-
Selectivity over other HMTs: Because this compound targets a specific protein-protein interaction unique to the PRC2 complex, it does not affect the activity of other histone methyltransferases (HMTs) that do not rely on this interaction for their function. This targeted approach minimizes off-target effects. The selectivity of this compound is highlighted by the lack of an effect on other histone methylation marks such as H3K4, H3K9, and H3K36.[1][4]
Due to the high sequence identity (86%) in the EED-binding domain between EZH2 and its homolog EZH1, this compound can also disrupt the EZH1/EED interaction.[1][5] This dual targeting of both EZH1- and EZH2-containing PRC2 complexes can be advantageous in therapeutic contexts where both homologs contribute to pathology.[1]
Quantitative Data on this compound and Related Inhibitors
The following tables summarize key quantitative data for this compound peptides and other inhibitors that target the EZH2-EED interaction. This data allows for a comparative analysis of their potency and binding affinities.
Table 1: Binding Affinity of this compound Peptides for EED
| Peptide | Binding Affinity (Kd) to EED | Assay Method | Reference |
| This compound (E54Q modified 27-mer) | 320 nM | Fluorescence Polarization | [6] |
| SAH-EZH2A(40-68) | Sub-micromolar | Fluorescence Polarization | [1] |
| SAH-EZH2B(40-68) | Sub-micromolar | Fluorescence Polarization | [1] |
| SAH-EZH2A(42-68) | Sub-micromolar | Fluorescence Polarization | [1] |
| SAH-EZH2B(42-68) | Sub-micromolar | Fluorescence Polarization | [1] |
Table 2: Cellular Activity of this compound Peptides
| Peptide | Effect | Cell Line | Concentration Range | Reference |
| This compound | Dose-dependent reduction of H3K27me3 | MLL-AF9 leukemia cells | 1-10 µM | [1][6] |
| This compound | Growth arrest and monocyte/macrophage differentiation | MLL-AF9 leukemia cells | Not specified | [1][4] |
| This compound | Impairment of cell viability | Karpas422 B-cell lymphoma | 1-10 µM | [1] |
Table 3: Comparative Binding Data of Other EZH2-EED Interaction Inhibitors
| Inhibitor | Binding Affinity (Kd) to EED | Assay Method | Reference |
| Astemizole | Not specified (ΔTm >4 °C) | Thermal Shift Assay | [7] |
| Wedelolactone | 2.82 µM | Not specified | [2][7] |
| DC-PRC2in-01 | 4.56 µM | Not specified | [7] |
| A-395 | 1.5 nM | Surface Plasmon Resonance | [7] |
| Compound 5b | 5 µM | Surface Plasmon Resonance | [3] |
Experimental Protocols
The characterization of this compound and its selectivity for PRC2 relies on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This assay is used to quantify the binding affinity of this compound peptides for the EED protein.
-
Principle: A fluorescently labeled peptide tracer (e.g., FITC-labeled this compound) is incubated with the EED protein. When the small, rapidly tumbling tracer binds to the much larger EED protein, its rotation slows, resulting in an increase in the polarization of the emitted light. Unlabeled competitor peptides (this compound) will displace the tracer, causing a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant EED protein.
-
FITC-labeled this compound peptide tracer.
-
Unlabeled this compound peptides of interest.
-
Assay Buffer (e.g., HEPES-based buffer).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Protocol:
-
Prepare serial dilutions of the unlabeled this compound peptide in assay buffer.
-
In the wells of a 384-well plate, add a fixed concentration of FITC-labeled this compound tracer (e.g., 20 nM).
-
Add the serially diluted unlabeled this compound peptides to the wells. Include controls with no unlabeled peptide (maximum polarization) and no EED protein (minimum polarization).
-
Add a fixed concentration of purified EED protein to all wells except the minimum polarization control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the Kd or IC50 values by fitting the data to a suitable binding model using software such as GraphPad Prism.
-
AlphaLISA Assay for Cellular H3K27me3 Levels
This is a high-throughput, no-wash immunoassay to measure the levels of H3K27me3 in cells treated with this compound.
-
Principle: Cells are lysed, and histones are extracted. AlphaLISA Acceptor beads conjugated to an anti-H3K27me3 antibody and biotinylated anti-Histone H3 (C-terminus) antibody are added. The biotinylated antibody is then captured by Streptavidin-coated Donor beads. When H3K27me3 is present, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation of the Donor beads, singlet oxygen is generated, which triggers a chemiluminescent signal from the Acceptor beads.
-
Materials:
-
AlphaLISA H3K27me3 cellular detection kit (containing Acceptor beads, Donor beads, biotinylated antibody, lysis, extraction, and detection buffers).
-
Cells of interest cultured in 96- or 384-well plates.
-
This compound peptides.
-
Plate reader capable of AlphaScreen/AlphaLISA detection.
-
-
Protocol:
-
Seed cells in a microtiter plate and treat with various concentrations of this compound peptides for the desired duration (e.g., 48-72 hours).
-
Lyse the cells by adding the provided Cell-Histone Lysis buffer and incubate at room temperature.
-
Extract the histones by adding the Cell-Histone Extraction buffer and incubate at room temperature.
-
Add a mixture of the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody to the cell lysates and incubate.
-
Add the Streptavidin Donor beads (under subdued light) and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Analyze the data to determine the dose-dependent effect of this compound on H3K27me3 levels.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its target (EED) within intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein (EED) can increase the thermal stability of the protein. When cells are heated, proteins denature and aggregate. The stabilized protein-ligand complex will remain soluble at higher temperatures compared to the unbound protein.
-
Materials:
-
Intact cells.
-
This compound peptides.
-
PBS and protease inhibitors.
-
PCR tubes.
-
Thermocycler.
-
Equipment for cell lysis and protein quantification (e.g., Western blotting).
-
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures in a thermocycler, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble EED protein in the supernatant at each temperature using Western blotting or another protein detection method.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Signaling Pathway of PRC2 and Inhibition by this compound
Caption: PRC2 complex formation and its inhibition by this compound.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for determining binding affinity using Fluorescence Polarization.
Logical Relationship of this compound's Selective Action
Caption: The logical basis for the selectivity of this compound.
Conclusion
This compound represents a sophisticated and highly selective approach to targeting the PRC2 complex. Its mechanism of action, which involves the disruption of the critical EZH2-EED protein-protein interaction, distinguishes it from traditional SAM-competitive inhibitors. This targeted disruption not only abrogates the catalytic activity of PRC2 but can also lead to the degradation of the EZH2 protein, offering a multi-faceted approach to inhibiting PRC2 function. The high selectivity of this compound for the PRC2 complex, with minimal impact on other histone methyltransferases, underscores its potential as a valuable research tool and a promising therapeutic strategy for cancers driven by aberrant PRC2 activity. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this important class of epigenetic modulators.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies on SAH-EZH2 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical evidence for S-adenosyl-L-homocysteine (SAH)-EZH2 peptide inhibitors in the context of hematological malignancies. It details the mechanism of action, summarizes key experimental findings, and provides methodological insights for researchers in oncology and drug development.
Introduction: Targeting EZH2 in Hematological Cancers
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] By trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, which is essential for normal cellular differentiation and development.[1][3]
In hematological malignancies, EZH2's role is complex. It often functions as an oncogene, particularly in lymphomas where gain-of-function mutations (e.g., at residue Y641) or overexpression lead to hyper-methylation of H3K27 and repression of tumor suppressor genes.[4][5][6] This is observed in Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[5][7] Conversely, in some myeloid malignancies like myelodysplastic syndromes (MDS) and T-cell acute lymphoblastic leukemia (T-ALL), loss-of-function mutations suggest a tumor-suppressive role.[8][9] This dual function underscores the need for context-specific therapeutic strategies.
SAH-EZH2: A Novel Mechanism of EZH2 Inhibition
Traditional EZH2 inhibitors are small molecules that competitively bind to the S-adenosylmethionine (SAM) pocket of the catalytic SET domain.[4][10] A distinct and innovative approach involves disrupting the PRC2 complex itself. This compound is a hydrocarbon-stapled alpha-helical peptide designed to mimic the EED-binding domain of EZH2.[3][11] Its primary mechanism is to block the critical protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[12][13]
This disruption has two major consequences:
-
Inhibition of Catalytic Activity : By dissociating the EZH2/EED complex, this compound prevents the allosteric activation of EZH2's methyltransferase activity, leading to a selective, dose-dependent decrease in global H3K27me3 levels.[11][14]
-
Induction of EZH2 Protein Degradation : The EZH2-EED interaction is crucial for EZH2's stability. Treatment with this compound leads to the degradation of the EZH2 protein, reducing its overall cellular levels.[8][12]
This dual mechanism distinguishes this compound from catalytic inhibitors and may offer advantages in cancers that rely on non-catalytic functions of EZH2.[12][15]
Summary of Preclinical Data
Preliminary studies have demonstrated the efficacy of this compound in cell line models of hematological malignancies that are dependent on PRC2 activity. Key findings are concentrated in mixed-lineage leukemia (MLL) and EZH2-mutant B-cell lymphomas.
| Cell Line Model | Malignancy Type | Key Findings with this compound | Effective Concentration | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | Induces growth arrest and promotes monocyte-macrophage differentiation. | 5-10 µM | [3][11][14] |
| MLL-AF9 | Acute Myeloid Leukemia | Selectively reduces H3K27me3 levels without affecting other histone marks (H3K4, H3K9, H3K36). | 1-10 µM | [14] |
| EZH2-mutant B-cell Lymphoma | Diffuse Large B-cell Lymphoma | Impairs cell proliferation and reduces EZH2 protein levels. | Dose-dependent | [11] |
| MDA-MB-231, DU145 (Solid Tumors) | Breast, Prostate Cancer | Impaired cell viability where catalytic inhibitor (GSK126) had no effect, suggesting activity against non-catalytic EZH2 functions. | Not Specified | [15] |
Key Experimental Protocols
The following protocols are representative of the methodologies used in the preclinical evaluation of this compound.
-
Cell Lines : MLL-AF9 murine leukemia cells or human EZH2-mutant DLBCL cell lines (e.g., WSU-DLCL2, KARPAS-422) are commonly used.
-
Culture Conditions : Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment : this compound peptide, dissolved in a suitable solvent like DMSO or water, is added to the cell culture at specified concentrations (typically 1-10 µM). A mutant, inactive version of the peptide (SAH-EZH2MUT) is often used as a negative control.[14]
-
Principle : To quantify the effect of this compound on cancer cell growth.
-
Method :
-
Seed cells in 96-well plates at a predetermined density.
-
Treat with a dose range of this compound or control peptides.
-
Incubate for a specified period (e.g., 4-8 days).
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by direct cell counting with Trypan Blue exclusion.
-
Measure luminescence or count cells to determine the percentage of viable cells relative to untreated controls.
-
-
Principle : To measure changes in the protein levels of EZH2 and the status of H3K27 trimethylation.
-
Method :
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-EZH2, anti-H3K27me3, and anti-total Histone H3 (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Principle : To assess whether this compound induces programmed cell death or differentiation.
-
Method for Apoptosis :
-
Harvest treated cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).
-
Analyze by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic.
-
-
Method for Differentiation (in MLL-AF9 cells) :
-
Stain treated cells with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-Mac-1/CD11b).
-
Analyze by flow cytometry to quantify the percentage of cells expressing the differentiation marker.
-
References
- 1. EZH2 methyltransferase as a therapeutic target in hematological malignancies | Pytlak | Hematology in Clinical Practice [journals.viamedica.pl]
- 2. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. EZH2 mutations increase the heterogeneity of chromatin states in lymphoma | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SAH-EZH2 in Leukemia Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2] SAH-EZH2 is a stabilized alpha-helical peptide that acts as an inhibitor of EZH2 by disrupting the critical interaction between EZH2 and another PRC2 subunit, embryonic ectoderm development (EED).[3][4] This disruption not only inhibits the methyltransferase activity of the PRC2 complex but also leads to a reduction in EZH2 protein levels.[3][5]
These application notes provide a comprehensive guide for utilizing this compound in leukemia cell line models to investigate its anti-leukemic properties. The protocols detailed below cover essential experiments to assess the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
This compound mimics the EED-binding domain of EZH2, thereby competitively disrupting the EZH2-EED interaction.[3] This has two primary consequences:
-
Inhibition of H3K27 Methylation: The interaction with EED is essential for the catalytic activity of EZH2. By preventing this, this compound effectively inhibits the trimethylation of H3K27.[3]
-
Reduction of EZH2 Protein Levels: Disruption of the EZH2-EED complex can lead to the destabilization and subsequent degradation of the EZH2 protein.[3][5]
This dual mechanism distinguishes this compound from small molecule inhibitors that solely target the catalytic site of EZH2.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the effects of this compound on a leukemia cell line model.
| Parameter | Cell Line | Concentration/Value | Effect | Reference |
| Inhibition of Proliferation | MLL-AF9 | 10 µM (twice daily) | Significant inhibition of cell growth | [6][7] |
| Cell Cycle Arrest | MLL-AF9 | 10 µM (twice daily) | Increase in G0/G1 phase, decrease in G2/M phase | [6][8] |
| Apoptosis | MLL-AF9 | 10 µM (twice daily) | No significant increase in apoptosis | [6] |
| H3K27me3 Reduction | MLL-AF9 | 10 µM (twice daily) | Selective reduction of H3K27me3 levels | [7] |
| EZH2 Protein Reduction | MLL-AF9 | Dose-dependent | Decrease in EZH2 protein levels | [5] |
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the EZH2 signaling pathway in leukemia and a typical experimental workflow for evaluating this compound.
Caption: EZH2 Signaling Pathway in Leukemia and the Point of Intervention for this compound.
Caption: Experimental Workflow for Evaluating the Effects of this compound on a Leukemia Cell Line.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Leukemia cell line (e.g., MLL-AF9)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.
-
This compound peptide and a mutant control peptide (SAH-EZH2MUT).
-
Sterile, cell culture-treated plates (e.g., 96-well, 6-well).
Protocol:
-
Culture leukemia cells according to standard protocols.
-
Prepare stock solutions of this compound and SAH-EZH2MUT in a suitable solvent (e.g., sterile water or DMSO) and store at -80°C.
-
Seed cells at the desired density in culture plates.
-
Treat cells with the desired concentration of this compound or SAH-EZH2MUT. A common starting concentration is 10 µM.[6]
-
Due to the peptide nature of this compound, twice-daily treatment is often recommended to maintain its effective concentration.[6][7]
-
Include a vehicle-treated control group.
-
Incubate cells for the desired duration (e.g., 2 to 14 days, depending on the assay).[6][8]
Cell Viability Assay
Materials:
-
Treated and control cells in a 96-well plate.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Protocol:
-
After the treatment period (e.g., 7 days), allow the 96-well plate to equilibrate to room temperature for 30 minutes.[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay
Materials:
-
Treated and control cells.
-
Annexin V-FITC/PE and 7-AAD/PI staining kit.
-
Flow cytometer.
Protocol:
-
Harvest cells after the desired treatment duration (e.g., 8 days).[8]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC/PE and 7-AAD/PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive).
Cell Cycle Analysis
Materials:
-
Treated and control cells.
-
BrdU (5-bromo-2'-deoxyuridine).
-
Anti-BrdU antibody (e.g., APC-conjugated).
-
7-AAD (7-aminoactinomycin D).
-
Flow cytometer.
Protocol:
-
Treat cells with this compound for the desired period (e.g., 6 days).[8]
-
Pulse-label the cells with BrdU for 45 minutes.[8]
-
Harvest and fix the cells.
-
Permeabilize the cells and treat with DNase to expose the incorporated BrdU.
-
Stain the cells with an anti-BrdU antibody and 7-AAD.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot for EZH2 and H3K27me3
Materials:
-
Treated and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment (e.g., 7 days), harvest and lyse the cells.[7] For histone analysis, histone extraction protocols may be required.[9]
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize EZH2 to a loading control (e.g., β-actin) and H3K27me3 to total Histone H3.[10][11]
Conclusion
This compound presents a valuable tool for investigating the role of the PRC2 complex in leukemia. Its unique mechanism of action, targeting the EZH2-EED interaction, provides a distinct approach compared to catalytic inhibitors. The protocols outlined in these application notes offer a robust framework for characterizing the anti-leukemic effects of this compound in a cell line model, enabling researchers to assess its therapeutic potential and further elucidate the epigenetic dependencies of leukemia.
References
- 1. The epigenetic role of EZH2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of H3K27me3 Modification Following SAH-EZH2 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression. This modification is catalyzed by the methyltransferase EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target. SAH-EZH2 is a stabilized alpha-helical peptide that acts as an inhibitor by disrupting the interaction between EZH2 and EED, another essential component of the PRC2 complex.[1] This disruption selectively reduces H3K27me3 levels.[1] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the reduction in H3K27me3 levels in cells treated with this compound.
Signaling Pathway
The EZH2-containing PRC2 complex is responsible for the trimethylation of Histone H3 at lysine 27. This epigenetic modification leads to gene silencing. This compound inhibits this process by preventing the interaction between EZH2 and EED, which is crucial for the catalytic activity of the complex. This leads to a decrease in global H3K27me3 levels and the subsequent de-repression of target genes.
Caption: EZH2 signaling and this compound inhibition.
Quantitative Data Summary
Treatment of cancer cell lines with this compound results in a dose-dependent reduction of H3K27me3 levels. The following table provides representative data on the percentage inhibition of H3K27me3 following a 7-day treatment with varying concentrations of this compound, as determined by quantitative Western blot analysis. It has been reported that H3K27 methylation is dose-responsively inhibited over a 1–10 μM range, with no H3K27me3 observed at 10 μM.[2]
| This compound Concentration (µM) | H3K27me3 Level (Normalized to Total H3) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.75 | 25 |
| 2.5 | 0.50 | 50 |
| 5 | 0.20 | 80 |
| 10 | <0.05 | >95 |
Note: The data presented in this table are representative and intended to illustrate the dose-dependent effect of this compound. Actual results may vary depending on the cell line, experimental conditions, and duration of treatment.
Experimental Workflow
The overall workflow for assessing the effect of this compound on H3K27me3 levels involves cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, Western blotting, and data analysis.
Caption: Western blot workflow for H3K27me3 detection.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to analyze H3K27me3 levels after treating cells with this compound.
1. Cell Culture and Treatment: a. Culture cells of interest to the desired confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) and a vehicle control for a predetermined time course (e.g., 7 days is often required to observe significant changes in the H3K27me3 mark due to its long half-life).[2] c. Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
2. Histone Extraction (Acid Extraction Method - Recommended): a. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. b. Centrifuge to pellet the nuclei and discard the supernatant. c. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C. d. Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube. e. Neutralize the acid and precipitate the histones.
3. Protein Quantification: a. Quantify the protein concentration of the histone extracts using a suitable protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 15% or a 4-20% gradient polyacrylamide gel. c. Include a pre-stained protein ladder to monitor protein separation. d. Run the gel at an appropriate voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones). b. Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry transfer). c. After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency and equal loading.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation: a. Dilute the primary antibody against H3K27me3 in the blocking buffer according to the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. For normalization, a parallel blot or stripping and re-probing of the same membrane with an antibody against total Histone H3 is crucial.
8. Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
9. Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
10. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. c. Capture the chemiluminescent signal using an imaging system.
11. Data Analysis: a. Quantify the band intensities for H3K27me3 and total Histone H3 using densitometry software (e.g., ImageJ). b. Normalize the H3K27me3 signal to the corresponding total Histone H3 signal for each sample to account for any loading variations. c. Calculate the percentage inhibition relative to the vehicle-treated control.
References
Application Notes and Protocols for the In Vitro Use of SAH-EZH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). This activity leads to transcriptional repression and is implicated in various cellular processes, including cell proliferation, differentiation, and tumorigenesis.[1][2] Dysregulation of EZH2 activity is associated with the progression of numerous cancers, making it a compelling target for therapeutic intervention.[3][4]
SAH-EZH2 is a stabilized alpha-helical peptide that acts as a potent and selective inhibitor of the EZH2-EED interaction.[1][4] Unlike catalytic inhibitors that target the EZH2 active site, this compound disrupts the PRC2 complex, leading to a reduction in H3K27 trimethylation and a decrease in EZH2 protein levels.[1][3] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro experiments.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) to EED | 0.32 nM | Fluorescence Polarization | [4] |
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MLL-AF9 (Leukemia) | Cell Viability | 1-10 µM | Dose-responsive impairment of cell viability | [1][3] |
| MLL-AF9 (Leukemia) | H3K27 Methylation | 1-10 µM | Dose-responsive reduction in H3K27me3 | [1] |
| Karpas-422 (Lymphoma) | Cell Viability | 1-10 µM | Dose-responsive impairment of cell viability | [3][5] |
| Pfeiffer (Lymphoma) | Cell Viability | Not specified | Impaired viability | [5] |
| OCI-LY19 (Lymphoma, EZH2 WT) | Cell Viability | Not specified | No significant effect | [5] |
| Y79 (Retinoblastoma) | H3K27 Methylation | 2.5-10 µM | No significant change in H3K27me3 | [6] |
| WERI-Rb1 (Retinoblastoma) | H3K27 Methylation | 2.5-10 µM | No significant change in H3K27me3 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines. Due to the long half-life of the H3K27me3 mark, a prolonged treatment duration is recommended.[1]
Materials:
-
Cancer cell line of interest (e.g., MLL-AF9, Karpas-422)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific cell line and a 7-12 day experiment.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Prepare serial dilutions to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µM).
-
Treatment: Add the this compound dilutions or vehicle control to the appropriate wells. It is recommended to treat the cells twice daily due to the peptide nature of the inhibitor.[5]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 to 12 days.[5]
-
Media and Compound Replenishment: Replenish the media and compound every 2-3 days to maintain the desired concentration.
-
Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for H3K27 Trimethylation
This protocol details the detection of changes in global H3K27 trimethylation levels in cells treated with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1 or a separate experiment)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
Caption: EZH2 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SAH-EZH2 Treatment in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SAH-EZH2, a stabilized alpha-helix peptide that disrupts the EZH2-EED interaction, for cell cycle analysis in cancer research. The protocols outlined below are intended to assist in determining the optimal treatment duration and conditions for observing cell cycle arrest in various cell lines.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in cell cycle regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes.[1][2] Dysregulation of EZH2 activity is implicated in the progression of numerous cancers, making it a key therapeutic target.[3][4]
This compound peptides function by disrupting the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex.[5] This disruption leads to a reduction in H3K27me3 levels, ultimately inducing cell cycle arrest and inhibiting proliferation in cancer cells.[5][6] These notes provide detailed methodologies for investigating the effects of this compound on the cell cycle.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound and other EZH2 inhibitors for cell cycle analysis. These data can serve as a starting point for designing experiments with new cell lines.
Table 1: this compound Treatment for Cell Cycle Analysis
| Cell Line | Concentration | Treatment Duration | Observed Effect on Cell Cycle | Reference |
| MLL-AF9 (Leukemia) | 10 µM (twice daily) | 6 days | Increase in G0/G1 phase, decrease in G2/M phase. No significant effect observed at 3 days. | [5] |
Table 2: Treatment with other EZH2 Inhibitors for Cell Cycle Analysis
| Inhibitor | Cell Line(s) | Concentration(s) | Treatment Duration | Observed Effect on Cell Cycle | Reference |
| GSK126 | Multiple Myeloma (RPMI8226, H929) | 5 µM | 48 hours | G2/M phase arrest | [4] |
| EPZ-6438 | Diffuse Large B-cell Lymphoma (WSU-DLCL2) | 1 µM | 4 days | Reduction in cellular H3K27Me3 | [7] |
| EI1 | Diffuse Large B-cell Lymphoma (WSU-DLCL2) | Not specified | 7 days | G1 phase arrest | [8] |
| GSK343 | Acute Myeloid Leukemia (Kasumi-1) | 10 µM | 96 hours | G0/G1 cell cycle arrest | [9] |
| siRNA | Non-Small Cell Lung Cancer | Not applicable | Not specified | G1 arrest | [10] |
| siRNA | U87 (Glioma) | 55 nM | Not specified | G0/G1 phase arrest | [11] |
| siRNA | Colon Cancer (HCT116, DLD1, LoVo) | Not applicable | Not specified | G1/S boundary arrest | [7] |
Signaling Pathway
Inhibition of the EZH2-EED interaction by this compound disrupts the PRC2 complex, leading to a downstream cascade that ultimately results in cell cycle arrest. The diagram below illustrates this simplified signaling pathway.
References
- 1. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of EZH2 combined with DNA-damaging agents interferes with the DNA damage response in MM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Contrasting requirements during disease evolution identify EZH2 as a therapeutic target in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 promotes malignant behaviors via cell cycle dysregulation and its mRNA level associates with prognosis of patient with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vitro Delivery of SAH-EZH2 to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of SAH-EZH2, a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2-EED interaction. This document outlines the mechanism of action, provides detailed experimental protocols for its application in cancer cell lines, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb repressive complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1][3][4] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the development and progression of various cancers, making it a compelling therapeutic target.[3][4][5]
This compound is a cell-permeable, stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[6] Unlike small molecule inhibitors that target the catalytic site of EZH2, this compound functions by disrupting the critical interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex required for its stability and enzymatic activity.[1][3][6][7] This disruption leads to a dose-dependent reduction in H3K27 trimethylation and a decrease in EZH2 protein levels, ultimately inducing cell cycle arrest, differentiation, and inhibiting the proliferation of EZH2-dependent cancer cells.[1][3][6][8]
Mechanism of Action
This compound offers a distinct mechanism of action compared to catalytic EZH2 inhibitors (e.g., GSK126). By targeting the EZH2-EED interaction, this compound not only inhibits the methyltransferase activity of the PRC2 complex but also leads to the destabilization and subsequent degradation of the EZH2 protein itself.[1][6][8] This dual action can be particularly effective in cancers where EZH2 has non-catalytic oncogenic roles.
Caption: Mechanism of this compound action.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Key Effect of this compound | IC50 / Effective Concentration | Citation |
| MLL-AF9 | Leukemia | Dependent | Growth arrest, monocyte-macrophage differentiation | Dose-responsive (5-10 µM) | [1][3][8] |
| EZH2-mutant | B-cell Lymphoma | Mutant | Impaired proliferation | Dose-responsive | [6] |
| MDA-MB-231 | Breast Cancer | Overexpressing | Impaired viability | Dose-responsive | [6][8] |
| DU145 | Prostate Cancer | Overexpressing | Impaired viability | Dose-responsive | [6][8] |
Comparison of this compound and GSK126 in MLL-AF9 Leukemia Cells
| Feature | This compound | GSK126 (Catalytic Inhibitor) | Citation |
| Mechanism | Disrupts EZH2-EED interaction, reduces EZH2 protein levels | Inhibits EZH2 catalytic activity | [1][8] |
| H3K27me3 Reduction | Dose-responsive reduction | More potent reduction at lower concentrations | [8] |
| Effect on Cell Viability | Stronger effect | Weaker effect despite more potent H3K27me3 reduction | [8][9] |
| EZH2 Protein Levels | Dose-responsive decrease | No effect | [8][9] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent or suspension cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide (and a mutant control peptide, SAH-EZH2MUT, if available)
-
Vehicle control (e.g., sterile water or DMSO, depending on peptide solvent)
-
Cell culture plates (6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will not exceed 70-80% confluency by the end of the experiment.
-
For suspension cells, seed at a density of approximately 2 x 10^5 cells/mL.
-
-
This compound Preparation: Reconstitute the lyophilized this compound peptide in sterile water or an appropriate solvent to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Treatment:
-
Allow cells to adhere or stabilize for 24 hours after seeding.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle-only control and a mutant peptide control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Important: For long-term experiments (e.g., 7 days), it is recommended to treat the cells twice daily due to the potential for peptide degradation.[9] This involves replacing half of the media with fresh media containing the appropriate concentration of this compound every 12 hours.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or up to 7 days).
-
Harvesting: Harvest the cells for downstream analysis (e.g., Western blotting, cell viability assay).
Caption: General experimental workflow.
Western Blotting for H3K27me3 and EZH2
This protocol is for assessing the impact of this compound on global H3K27me3 levels and total EZH2 protein.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3K27me3
-
Anti-EZH2
-
Anti-Total Histone H3 (loading control)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use recommended dilutions (e.g., 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software. Normalize H3K27me3 to Total Histone H3 and EZH2 to β-actin/GAPDH.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treatment: Seed and treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 1. Include wells with medium only (blank) and vehicle-treated cells (control).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the dose-response curve and determine the IC50 value if desired.
-
Troubleshooting and Considerations
-
Peptide Stability: As this compound is a peptide, its stability in culture medium can be a factor. The recommended twice-daily treatment schedule for long-term assays helps to maintain an effective concentration.[9]
-
Cell Line Dependency: The anti-proliferative effects of this compound are most pronounced in cancer cells that are dependent on EZH2 activity.[3][6] It is advisable to test a panel of cell lines with varying EZH2 status (wild-type, mutant, overexpressing) to characterize the selectivity of the response.
-
Mechanism of Action: Remember that this compound reduces EZH2 protein levels, a key distinction from catalytic inhibitors.[8] This effect may take longer to manifest in changes to cell phenotype compared to the direct inhibition of enzymatic activity.
-
Controls: The use of a scrambled or mutant version of the SAH peptide (SAH-EZH2MUT) is a crucial control to ensure that the observed effects are specific to the disruption of the EZH2-EED interaction.[1]
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SA-EZH2 in Lymphoma Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] In normal B-cell development, EZH2 plays a crucial role in the formation of germinal centers (GCs) by promoting proliferation and transiently suppressing differentiation programs.[3][4] However, dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is a common oncogenic driver in various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3][5] This aberrant EZH2 activity leads to a block in B-cell differentiation, sustaining proliferation and contributing to lymphomagenesis.[1][6]
SAH-EZH2 is a novel class of therapeutic agent designed to counteract this oncogenic dependency. It is a stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[1][7] Unlike small molecule inhibitors that target the catalytic SET domain of EZH2, this compound acts by disrupting the critical interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[1][7][8] This disruption not only inhibits the methyltransferase activity of PRC2 but also leads to a reduction in EZH2 protein levels, offering a distinct and potent mechanism to reverse the epigenetic silencing maintained by PRC2 in lymphoma cells and induce their differentiation.[1][5]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in inducing differentiation in lymphoma cell lines.
Mechanism of Action of this compound
This compound peptides are hydrocarbon-stapled alpha-helices of EZH2, designed to be cell-permeable and structurally stable.[1][3][5] Their primary mechanism involves the targeted disruption of the protein-protein interaction between EZH2 and EED.[1][7]
The key steps in the mechanism of action are:
-
Binding to EED: this compound mimics the alpha-helical EED-binding domain of EZH2 and competitively binds to EED.[1][7]
-
Dissociation of the PRC2 Complex: This binding event disrupts the EZH2/EED interaction, leading to the dissociation of the PRC2 complex.[1][5] Since the interaction with EED is crucial for the stability and catalytic activity of EZH2, its disruption functionally inactivates the complex.
-
Reduction of H3K27 Trimethylation: The inactivation of PRC2 leads to a dose-dependent decrease in the global levels of H3K27me3, a key repressive histone mark.[1][2]
-
Decrease in EZH2 Protein Levels: A unique feature of this compound, compared to catalytic inhibitors, is its ability to induce a dose-responsive decrease in the total protein levels of EZH2.[1]
-
Reactivation of Silenced Genes: The reduction in H3K27me3 leads to the reactivation of PRC2 target genes, many of which are involved in tumor suppression and cellular differentiation.[1][9]
-
Induction of Differentiation and Growth Arrest: In PRC2-dependent cancer cells, such as various lymphoma subtypes, the reactivation of these genes triggers a cellular program of differentiation and inhibits proliferation.[1][7]
Data Presentation
Table 1: Anti-proliferative Activity of this compound in B-cell Lymphoma Cell Lines
| Cell Line | EZH2 Status | This compound IC50 (µM) | GSK126 IC50 (µM) |
| MLL-AF9 | Dependent | ~10 | >10 |
| Pfeiffer | Y641N Mutant | Not specified | <0.5 |
| KARPAS-422 | Y641N Mutant | Not specified | <0.5 |
Note: Specific IC50 values for this compound in Pfeiffer and KARPAS-422 were not provided in the reviewed sources, but the peptide did show anti-proliferative activity in EZH2-dependent B-cell lymphomas. GSK126 is a small molecule catalytic inhibitor of EZH2 included for comparison.[1][9]
Table 2: Effect of this compound on Histone Methylation and EZH2 Protein Levels
| Treatment | H3K27me3 Levels | EZH2 Protein Levels | Other Histone Marks (H3K4, H3K9, H3K36) |
| This compound (10 µM) | Decreased | Decreased | No significant change |
| GSK126 | Decreased | No significant change | Not specified |
[1]
Experimental Protocols
Protocol 1: In Vitro Treatment of Lymphoma Cells with this compound
This protocol describes the general procedure for treating suspension lymphoma cell lines with this compound to assess its effects on proliferation, differentiation, and histone methylation.
Materials:
-
Lymphoma cell line of interest (e.g., MLL-AF9, Pfeiffer, KARPAS-422)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound peptide (and a mutant control peptide if available)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Multi-well plates (6, 12, or 24-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain lymphoma cells in suspension culture according to standard protocols. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Seeding: Count the cells and seed them into multi-well plates at a density of 1 x 10^5 cells/mL in fresh, pre-warmed complete medium.
-
This compound Preparation: Reconstitute the lyophilized this compound peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute the stock solution in complete medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Treatment: Add the prepared this compound solutions to the respective wells. Include a vehicle control (solvent only) and, if possible, a mutant control peptide. It is recommended to treat cells twice daily due to the nature of the peptide.[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 4-8 days for proliferation and differentiation assays, 7 days for histone methylation analysis).[1]
-
Analysis: At the end of the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Assessment of Cell Proliferation
Materials:
-
Treated and control cells from Protocol 1
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Counting: At various time points (e.g., day 2, 4, 6, 8), collect an aliquot of cells from each treatment group.
-
Viable Cell Count: Mix the cell suspension with Trypan Blue and count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the viable cell number against time for each treatment condition to generate growth curves. Calculate the IC50 value if a dose-response experiment was performed.
Protocol 3: Analysis of Differentiation Markers by Flow Cytometry
This protocol is for assessing the induction of differentiation in lymphoma cells, for example, monocyte/macrophage differentiation in MLL-AF9 leukemia cells.[1] Markers should be chosen based on the specific lymphoma subtype and expected differentiation pathway.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, Mac-1 for myeloid differentiation)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated antibodies and isotype controls. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing the differentiation markers in each treatment group compared to the controls.
Protocol 4: Western Blotting for H3K27me3 and EZH2
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K27me3 and EZH2 to the loading control.
Visualizations
Caption: Mechanism of action of this compound in lymphoma cells.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationship of this compound intervention in lymphoma.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EZH2 mutations at diagnosis in follicular lymphoma: a promising biomarker to guide frontline treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Revolutionizing Cancer Therapy: Synergistic Applications of SAH-EZH2 in Combination with Targeted and Epigenetic Drugs
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against cancer, researchers and drug development professionals are increasingly turning to combination therapies to enhance efficacy and overcome resistance. A promising agent in this arena is the stabilized alpha-helix of EZH2 (SAH-EZH2), a peptide designed to disrupt the protein-protein interaction between EZH2 and EED, core components of the Polycomb Repressive Complex 2 (PRC2). Unlike catalytic inhibitors of EZH2, this compound offers a distinct mechanism of action that not only inhibits H3K27 trimethylation but also leads to a reduction in EZH2 protein levels.[1][2][3] This unique characteristic opens up new avenues for synergistic combinations with a variety of other anticancer agents.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for applying this compound in combination with other cancer drugs. The focus is on leveraging its unique mechanism to achieve synergistic anti-tumor effects. The following sections detail potential combination strategies, present key quantitative data, and provide detailed experimental protocols for researchers.
Combination Strategies and Underlying Mechanisms
The primary mechanism of this compound involves the disruption of the EZH2-EED complex, which is crucial for the catalytic activity and stability of EZH2.[1][2][3] This leads to a global decrease in H3K27me3, a histone mark associated with gene silencing.[1][4] By reactivating tumor suppressor genes, this compound can induce cell cycle arrest and differentiation in cancer cells.[1][5] This mode of action provides a strong basis for synergy with other anticancer agents.
Synergy with EZH2 Catalytic Inhibitors: Combining this compound with small molecule inhibitors that target the EZH2 catalytic site (e.g., GSK126, Tazemetostat) has shown strong synergistic effects.[5][6] This is because they target the PRC2 complex through two distinct and complementary mechanisms. While catalytic inhibitors block the enzyme's active site, this compound disrupts the complex's integrity, leading to a more profound and sustained inhibition of PRC2 function.[5][6]
Combination with BET Inhibitors: Bromodomain and Extra-Terminal (BET) inhibitors, such as JQ1, represent another promising class of drugs for combination therapy.[7][8][9] Both EZH2 and BET proteins are key epigenetic regulators often dysregulated in cancer, and their inhibition can lead to the suppression of critical oncogenes like c-myc.[7][8] The simultaneous administration of this compound and a BET inhibitor could therefore lead to a more potent and durable anti-proliferative response.
Potentiation of Immunotherapy: EZH2 inhibition has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[10][11][12][13] By upregulating the expression of MHC class I and II molecules on cancer cells, EZH2 inhibitors can increase their visibility to the immune system.[12][13] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) or other immunotherapies could therefore unlock a potent synergistic effect, turning "cold" tumors "hot".[10][12]
Sensitization to PARP Inhibitors: Preclinical studies have demonstrated that EZH2 inhibition can sensitize cancer cells, particularly those with homologous recombination proficiency, to PARP inhibitors.[14][15][16][17] EZH2 can regulate the expression of genes involved in DNA damage repair pathways.[16] By downregulating these pathways, this compound may induce a "BRCAness" phenotype, rendering the cancer cells susceptible to synthetic lethality when combined with PARP inhibitors.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of EZH2 inhibitors, including those with mechanisms similar to this compound, in combination with other anticancer drugs.
Table 1: In Vitro Efficacy of EZH2 Inhibitor Combinations
| Cancer Type | Combination Agents | Cell Line | Endpoint | Quantitative Value | Reference |
| MLL-AF9 Leukemia | This compound + GSK126 | MLL-AF9 | Combination Index (CI) at ED50 | 0.11 | [5][6] |
| B-cell Lymphoma | This compound + GSK126 | Karpas422 | Combination Index (CI) at ED50 | 0.74 | [5][6] |
| Metastatic Prostate Cancer | GSK126 (EZH2i) + JQ1 (BETi) | LNCaP | Combination Index (CI) at ED50 | 0.89 | [7] |
| Metastatic Prostate Cancer | GSK126 (EZH2i) + JQ1 (BETi) | LNCaP | Combination Index (CI) at ED75 | 0.67 | [7] |
| Ovarian Cancer | GSK126 (EZH2i) + Olaparib (PARPi) | A1847 (CARM1-high) | Synergy | CI < 1 | [17] |
Table 2: In Vivo Efficacy of EZH2 Inhibitor Combinations
| Cancer Type | Animal Model | Combination Therapy | Endpoint | Outcome | Reference |
| Pediatric Brain Tumors | Orthotopic Xenograft (ATRT) | Tazemetostat (EZH2i) + Radiation | Survival | Prolonged survival (not statistically significant) | [18][19] |
| Pediatric Brain Tumors | Orthotopic Xenograft (GBM) | Tazemetostat (EZH2i) + Radiation | Survival | No significant improvement over radiation alone | [18][19] |
| Diffuse Intrinsic Pontine Glioma | Mouse Model | EPZ6438 (EZH2i) + JQ1 (BETi) | Survival | Prolonged survival (50% alive at 150 days) | [9] |
| Prostate Cancer | PDX Mouse Model | EPZ-6438 (EZH2i) + BMN 673 (PARPi) | Tumor Growth | Significantly slowed tumor growth | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating this compound combination therapies.
Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effects of this compound in combination with another drug and to quantify synergistic interactions.
Materials:
-
Cancer cell lines of interest
-
This compound peptide
-
Combination drug (e.g., GSK126, JQ1, Olaparib)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
-
Synergy analysis software (e.g., CalcuSyn, Combenefit)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio.
-
Treat the cells with the single agents and combinations. Include a vehicle-only control. For this compound, which is a peptide, twice-daily administration may be necessary to maintain its effective concentration.[6]
-
Incubate the cells for a period determined by the cell line's doubling time (typically 72 hours to 7 days).[6]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use synergy analysis software to calculate the Combination Index (CI) from the dose-response curves. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][17]
Western Blot Analysis for EZH2 and H3K27me3
Objective: To assess the impact of this compound combination treatment on the levels of EZH2 protein and its catalytic product, H3K27me3.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with this compound, the combination drug, or both, and quantify protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction
Objective: To confirm that this compound disrupts the interaction between EZH2 and EED within the cell.
Materials:
-
Cell lysates from treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-EED)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (anti-EZH2, anti-EED)
Protocol:
-
Lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-EED antibody overnight at 4°C. A control with a non-specific IgG is essential.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against EZH2 and EED. A reduced amount of co-immunoprecipitated EZH2 in the this compound treated sample compared to the control indicates disruption of the EZH2-EED interaction.
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the effect of this compound combination therapy on the binding of EZH2 and the presence of the H3K27me3 mark at specific gene promoters.
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Soniator
-
ChIP-grade antibodies (anti-EZH2, anti-H3K27me3, and control IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix and instrument
Protocol:
-
Cross-link proteins to DNA in live cells by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitate the chromatin with specific antibodies (anti-EZH2, anti-H3K27me3) or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers designed for the promoter regions of known EZH2 target genes.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another anticancer drug in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for implantation
-
This compound peptide formulated for in vivo use
-
Combination drug formulated for in vivo use
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Subcutaneously or orthotopically implant cancer cells into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and this compound plus the combination drug.
-
Administer the treatments according to a predetermined schedule. The route of administration (e.g., intraperitoneal, oral gavage) will depend on the specific drug formulations.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the overall health of the mice, including body weight and any signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry for EZH2, H3K27me3, and proliferation markers like Ki-67).
-
Analyze the tumor growth data to determine if the combination therapy resulted in a significant reduction in tumor growth compared to the single-agent and control groups.
Visualizations
Caption: Logical relationship of this compound's mechanism and its synergy with other cancer drugs.
Caption: Experimental workflow for evaluating this compound combination therapies in vitro and in vivo.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of EZH2 inhibitor and BET inhibitor for treatment of diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoring lymphoma immunosurveillance by combined EZH2 inhibition and immunotherapy | Leukemia and Lymphoma Society [leukemia-lymphoma-society.com]
- 11. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Combining EZH2 and HDAC inhibition to prime immunotherapy for B-cell lymphomas | VJHemOnc [vjhemonc.com]
- 14. EZH2 directly methylates PARP1 and regulates its activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined inhibition of PARP and EZH2 for cancer treatment: Current status, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EZH2 inhibition sensitizes CARM1-high, homologous recombination proficient ovarian cancers to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following SAH-EZH2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability in response to treatment with SAH-EZH2, a stabilized alpha-helical peptide that inhibits the interaction between EZH2 and EED.[1][2] The following sections include summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the development and progression of various cancers. This compound is a novel therapeutic agent that functions by disrupting the crucial interaction between EZH2 and another core component of the PRC2 complex, Embryonic Ectoderm Development (EED).[1][2] This disruption inhibits the methyltransferase activity of PRC2, reduces EZH2 protein levels, and subsequently leads to the de-repression of tumor suppressor genes, ultimately impacting cancer cell viability.[1][3]
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability, cell cycle progression, and apoptosis in various cancer cell lines.
Table 1: Dose-Responsive Effects of this compound on Cell Viability
| Cell Line | EZH2 Status | Assay | Treatment Duration | IC50 (µM) | Reference |
| MLL-AF9 (Leukemia) | Dependent | CellTiter-Glo | 7 days | ~5 | [4] |
| Karpas422 (Lymphoma) | Y641N Mutant | CellTiter-Glo | 12 days | ~7.5 | [4] |
| OCI-LY19 (Lymphoma) | Wild-Type | CellTiter-Glo | 12 days | >10 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Leukemia Cells
| Treatment (10 µM for 6 days) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Mutant Peptide) | 42.0 | 51.3 | 6.7 | [5] |
| This compound | 50.8 | 46.0 | 3.2 | [5] |
Table 3: Apoptosis Induction by this compound in MLL-AF9 Leukemia Cells
| Treatment (10 µM for 8 days) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Viable (%) | Reference |
| Control (Mutant Peptide) | Not significantly different from untreated | Not significantly different from untreated | ~95 | [5] |
| This compound | Not significantly different from control | Not significantly different from control | ~95 | [5] |
Note: In the MLL-AF9 cell line, at the tested concentration and time point, this compound's primary anti-proliferative effect appears to be mediated through cell cycle arrest rather than the induction of apoptosis.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the specified treatment duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Determine cell viability by comparing the luminescence of treated cells to that of vehicle-treated controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
6-well plates or culture flasks
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to reduced cell viability.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PRC2-Dependent Gene Regulation Using SAH-EZH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in cellular differentiation, development, and cancer by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1][2] This modification leads to chromatin compaction and transcriptional repression of target genes.[3][4] The catalytic subunit of PRC2, Enhancer of Zeste Homolog 2 (EZH2), is frequently overexpressed or mutated in various cancers, making it a compelling therapeutic target.[2][5]
SAH-EZH2 is a stabilized alpha-helical peptide designed to mimic the EED-binding domain of EZH2.[6] Unlike catalytic inhibitors that target the SET domain of EZH2, this compound acts by disrupting the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex required for its stability and enzymatic activity.[6] This disruption leads to a reduction in global H3K27me3 levels and subsequent de-repression of PRC2 target genes, ultimately impacting cell proliferation and differentiation.[1][6]
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate PRC2-dependent gene regulation. Detailed protocols for key experiments are provided, along with expected outcomes and data interpretation guidelines.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparative EZH2 Inhibitors
| Compound | Target | Mechanism of Action | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | EZH2-EED Interaction | Disrupts PRC2 complex | MLL-AF9 | Dose-responsive inhibition (1-10 µM) | [6] |
| This compound | EZH2-EED Interaction | Disrupts PRC2 complex | Karpas422 (EZH2 Y641N) | Dose-responsive inhibition (1-10 µM) | [6] |
| GSK126 | EZH2 SET Domain | Catalytic inhibitor | MLL-AF9 | Weaker effect than this compound at similar doses | [6] |
| GSK126 | EZH2 SET Domain | Catalytic inhibitor | Karpas422 (EZH2 Y641N) | Similar impairment to this compound | [6] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment Conditions | Effect on H3K27me3 | Effect on EZH2 Protein Levels | Phenotypic Outcome | Reference |
| MLL-AF9 | 10 µM this compound, twice daily for 7 days | Dose-responsive reduction | Reduction | Growth arrest, G0/G1 cell cycle arrest, monocyte/macrophage differentiation | [1] |
| Karpas422 | 1-10 µM this compound, twice daily for 12 days | Dose-responsive reduction | Reduction | Inhibition of cell proliferation | [6] |
Mandatory Visualization
Caption: PRC2 complex catalyzes H3K27me3, leading to gene silencing. This compound disrupts this process.
Caption: Experimental workflow for evaluating the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent or suspension cancer cell lines with this compound.
Materials:
-
Cancer cell lines (e.g., MLL-AF9, Karpas422)
-
Appropriate cell culture medium and supplements
-
This compound peptide
-
Vehicle control (e.g., sterile water or PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will not exceed 80-90% confluency by the end of the experiment.
-
For suspension cells, seed at a density of approximately 0.5 x 10^6 cells/mL.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution (e.g., 1 mM).
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control should be prepared with the same dilution of the vehicle.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control.
-
For cell lines like MLL-AF9 and Karpas422, it is recommended to treat cells twice daily due to the peptide nature of this compound.[1][6]
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or up to 12 days with medium changes and re-treatment).[6]
-
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using trypsin-EDTA, then collect by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
The cell pellet can now be used for downstream applications such as Western Blot, ChIP, or RNA extraction.
-
Western Blot Analysis of H3K27me3 Levels
This protocol details the detection of H3K27me3 levels by Western blot following this compound treatment.
Materials:
-
Cell pellets from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control), anti-EZH2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[7][8] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cells treated with this compound or vehicle
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Liquid nitrogen and 37°C water bath (for freeze-thaw)
-
Ultracentrifuge
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentration of this compound or vehicle for a sufficient time to allow target engagement (e.g., 1-2 hours).
-
Harvest and wash the cells as described in the cell culture protocol.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble EED or EZH2 in the supernatant by Western blot.
-
Plot the band intensity of the target protein against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein (e.g., H3K27me3) at specific genomic regions.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell and Nuclear Lysis:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei to release the chromatin.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter regions of known PRC2 target genes.
-
Analyze the data as a percentage of input to determine the enrichment of H3K27me3 at these loci.
-
RNA-Sequencing (RNA-seq) and Data Analysis
RNA-seq provides a genome-wide view of the changes in gene expression following this compound treatment.
Materials:
-
Cell pellets from treated and control cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
Library preparation kit for RNA-seq
-
Next-generation sequencer
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.
-
-
RNA Quality Control:
-
Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument. Samples should have a high RNA Integrity Number (RIN).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify the biological pathways affected by the changes in gene expression. Based on the mechanism of PRC2, expect to see an upregulation of genes involved in differentiation and tumor suppression.[9][10][11][12]
-
Expected Results and Interpretation
-
Western Blot: A dose- and time-dependent decrease in global H3K27me3 levels should be observed in this compound-treated cells compared to controls. A decrease in EZH2 protein levels may also be seen due to the destabilization of the PRC2 complex.[6]
-
CETSA: A rightward shift in the melting curve for EED and/or EZH2 in this compound-treated cells will confirm direct target engagement in the cellular environment.
-
ChIP-qPCR: A significant reduction in the enrichment of H3K27me3 at the promoter regions of known PRC2 target genes is expected following this compound treatment.
-
RNA-seq: Differential gene expression analysis will likely reveal the upregulation of PRC2 target genes, which are normally silenced. Pathway analysis should show enrichment in pathways related to cell differentiation, apoptosis, and tumor suppression.[10][12]
-
Phenotypic Assays: A decrease in cell viability and proliferation, and potentially an induction of apoptosis or differentiation, is the expected outcome in PRC2-dependent cancer cell lines.[1]
By following these protocols, researchers can effectively use this compound to dissect the role of PRC2 in gene regulation and explore its therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC [jcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. EZH2 represses the B cell transcriptional program and regulates antibody secreting cell metabolism and antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of long non-coding RNAs associated with EZH2 in neuroblastoma by RIP-seq, RNA-seq and ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SAH-EZH2 Experimental Troubleshooting
Welcome to the technical support center for SAH-EZH2. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered during experiments with the EZH2/EED interaction inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am not observing the expected decrease in H3K27 trimethylation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of a decrease in H3K27me3 levels. Here are some potential causes and troubleshooting steps:
-
Insufficient Cellular Uptake: this compound is a stabilized peptide, and its uptake can vary between cell lines.
-
Solution: Confirm cellular uptake of this compound. While the hydrocarbon staple enhances cell penetration, it's crucial to verify its presence within the cells.[1] If you have access to a fluorescently labeled version of this compound, you can use microscopy or flow cytometry to assess uptake.
-
-
Suboptimal Concentration or Incubation Time: The effective concentration and treatment duration can be cell-line dependent.
-
Solution: Perform a dose-response and time-course experiment. Based on published data, concentrations in the range of 1-10 µM are typically effective, with incubation times ranging from 3 to 8 days to observe significant changes in H3K27me3 levels and cell phenotype.[1]
-
-
Peptide Instability: While more stable than unmodified peptides, this compound can still degrade over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the this compound in the culture medium. Some protocols suggest adding the peptide twice daily for sustained effect.[1][2] Also, ensure proper storage of the peptide stock solution at -80°C for long-term and -20°C for short-term use to prevent degradation.[3]
-
-
Cell Line Insensitivity: Not all cell lines are dependent on the EZH2-EED interaction for survival or proliferation.
-
Inactive Compound: Ensure the this compound peptide you are using is active.
-
Solution: If possible, test the activity of your this compound batch in an in vitro EED binding assay.[1] Always source from a reputable supplier.
-
Q2: My cells are showing a general cytotoxic effect rather than a specific anti-proliferative or differentiation phenotype. How can I be sure the observed effect is specific to this compound's mechanism of action?
A2: Distinguishing specific effects from general toxicity is crucial. Here’s how to address this:
-
Use of a Negative Control Peptide: The most critical control is an inactive mutant version of the peptide.
-
Solution: Use SAH-EZH2MUT, a mutant version of the stapled peptide with markedly reduced EED binding activity but similar cellular penetration.[1] This control helps to ensure that the observed phenotype is due to the disruption of the EZH2-EED interaction and not a non-specific effect of the stapled peptide.
-
-
Dose-Response Analysis: A specific effect should be dose-dependent.
-
Solution: Perform a dose-response curve. The specific anti-proliferative effects of this compound are typically observed in the low micromolar range (1-10 µM).[1] General cytotoxicity may occur at much higher concentrations.
-
-
Phenotypic Analysis: The expected phenotype for this compound is often growth arrest (G0/G1 phase increase) and differentiation, not immediate apoptosis.[1][2]
Q3: I see a reduction in H3K27me3, but the effect on cell viability is not as strong as I expected compared to a catalytic EZH2 inhibitor like GSK126.
A3: This observation highlights the different mechanisms of action between this compound and catalytic inhibitors.
-
Distinct Mechanisms: this compound disrupts the EZH2-EED complex, leading to a decrease in both H3K27me3 and EZH2 protein levels.[1] Catalytic inhibitors like GSK126 only block the enzyme's methyltransferase activity.[1]
-
Solution: In some cell lines, the reduction in EZH2 protein itself, induced by this compound, can be a more potent driver of the anti-proliferative phenotype than the inhibition of catalytic activity alone.[4] It has been observed that while GSK126 can be more potent at reducing H3K27me3 at similar concentrations, this compound can have a stronger effect on cell viability in certain cancer cell lines.[1][5]
-
-
Combined Treatment: The distinct mechanisms of action suggest a potential for synergistic effects.
-
Solution: Consider a combination treatment with a catalytic EZH2 inhibitor. Studies have shown that co-treatment of cells with this compound and GSK126 can result in a synergistic impairment of cell viability.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data from experiments with this compound for easy reference and comparison.
Table 1: In Vitro Binding Affinity of this compound Peptides to EED
| Peptide | Binding Affinity (Kd) |
| SAH-EZH2A(40-68) | Submicromolar |
| SAH-EZH2B(40-68) | Submicromolar |
| SAH-EZH2A(42-68) | 320 nM[7] |
| SAH-EZH2B(42-68) | Submicromolar |
| SAH-EZH2A(42-64) | No appreciable binding |
| SAH-EZH2B(42-64) | No appreciable binding |
| SAH-EZH2MUT | Markedly reduced binding |
Table 2: Cellular Effects of this compound Treatment in MLL-AF9 Leukemia Cells
| Parameter | Treatment | Observation |
| Proliferation | 10 µM this compound (twice daily) | Significant growth inhibition by day 8[1] |
| Cell Cycle (Day 6) | 10 µM this compound (twice daily) | Increase in G0/G1 phase (42.0% to 50.8%), Decrease in G2/M phase (6.7% to 3.2%)[1][2] |
| Apoptosis (Day 8) | 10 µM this compound (twice daily) | No significant increase in apoptotic cells[1][2] |
| H3K27me3 Levels | 1-10 µM this compound | Dose-responsive decrease[1] |
| EZH2 Protein Levels | 1-10 µM this compound | Dose-responsive decrease[1] |
| Differentiation | 10 µM this compound (14 days) | Monocyte/macrophage differentiation, 70% decrease in colony-forming capacity[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cellular Uptake of FITC-Labeled this compound
-
Cell Seeding: Seed MLL-AF9 leukemia cells in a 48-well plate at a density of 2.0 x 105 cells per well in 200 µL of appropriate culture medium.
-
Peptide Addition: Add FITC-labeled this compound peptides to the cells at final concentrations of 1, 2, and 4 µM.
-
Incubation: Incubate the cells for 8 hours.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Trypsinization: Treat the cells with 0.05% Trypsin-EDTA for 5 minutes at 37°C to remove any surface-bound peptide.
-
Lysis: Lyse the cells with SDS loading buffer and brief sonication.
-
Analysis: Analyze the cell lysates by SDS-PAGE and fluorescence scanning to detect the intracellular FITC-labeled peptide.[1]
Protocol 2: Western Blot Analysis of H3K27me3 and EZH2 Levels
-
Cell Treatment: Treat cells with the desired concentrations of this compound or SAH-EZH2MUT for the appropriate duration (e.g., 3-8 days).
-
Histone Extraction: Isolate histones from the treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3, total Histone H3 (as a loading control), and EZH2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or the mutant control peptide for the desired time (e.g., 6 days).[1]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action.
Troubleshooting Workflow for Low this compound Efficacy
Caption: Troubleshooting workflow for this compound.
EZH2 Signaling Pathways
Caption: Key signaling pathways involving EZH2.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
potential off-target effects of SAH-EZH2 peptide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the SAH-EZH2 peptide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound peptide?
A1: this compound is a hydrocarbon-stapled alpha-helical peptide that functions as a protein-protein interaction inhibitor. It selectively targets the Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to EED, this compound disrupts the interaction between EED and the catalytic subunits EZH2 and EZH1.[1] This disruption leads to the destabilization of the PRC2 complex, a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), and a decrease in EZH2 protein levels.[1][2]
Q2: How specific is this compound for the EZH2-EED interaction and H3K27 methylation?
A2: this compound has been shown to be highly selective. Studies have demonstrated that it does not affect other histone methylation marks, such as those on H3K4, H3K9, and H3K36.[2][3] Its mechanism is distinct from small molecule EZH2 inhibitors that target the catalytic SET domain, which can sometimes have broader effects on other methyltransferases.[1][4]
Q3: What is the purpose of the SAH-EZH2MUT peptide?
A3: SAH-EZH2MUT is a negative control peptide. It contains mutations in key residues that are critical for binding to EED. As a result, it has significantly reduced affinity for EED and does not effectively disrupt the PRC2 complex or inhibit H3K27 trimethylation. It is used in experiments to distinguish the specific effects of PRC2 disruption by this compound from non-specific or peptide-related effects.[2]
Q4: What are the known non-canonical functions of EZH2 that could be affected?
A4: Beyond its canonical role in histone methylation, EZH2 has non-canonical functions, including the methylation of non-histone proteins and methyltransferase-independent scaffolding activities that can regulate transcription.[5] By disrupting the PRC2 complex, this compound primarily targets the canonical histone methyltransferase activity. However, any non-canonical functions that are dependent on the integrity of the EZH2-EED interaction could also be affected.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Even with a highly selective peptide like this compound, it is crucial to experimentally verify its specificity in your model system. The following guide provides troubleshooting advice for unexpected experimental outcomes that may suggest off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with EZH2 inhibition. | The this compound peptide may be interacting with other proteins in the cell, leading to the observed phenotype. | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to EED in your cells. 2. Broad Protein Profiling: Perform unbiased proteomic screens (e.g., thermal proteome profiling or chemical proteomics) to identify potential off-target binding partners. |
| Changes in phosphorylation of key signaling proteins. | The peptide might be indirectly affecting kinase signaling pathways. | Conduct a kinome-wide activity screen to assess whether this compound inhibits or activates any kinases at the concentrations used in your experiments. |
| Cell viability is affected in cell lines not known to be dependent on EZH2. | This could indicate off-target cytotoxicity. | 1. Dose-Response Comparison: Compare the dose-response curves for cell viability with the dose-response for H3K27me3 reduction. A significant discrepancy may suggest off-target effects. 2. Control Peptide: Ensure that the SAH-EZH2MUT control peptide does not produce the same cytotoxic effects. |
| Transcriptomic changes do not align with known PRC2 target genes. | The peptide could be influencing other transcription factors or chromatin-modifying complexes. | 1. Rescue Experiment: Attempt to rescue the phenotype by overexpressing a form of EZH2 that does not require EED for stability or activity, if applicable. 2. ChIP-Seq: Perform Chromatin Immunoprecipitation followed by sequencing for other key histone marks to see if they are altered. |
Quantitative Data Summary
While specific off-target binding affinities for this compound are not extensively published, the following table summarizes the key on-target interactions and provides a framework for how to present such data.
| Interaction | Peptide | Assay Type | Binding Affinity (Kd) / IC50 | Reference |
| EED Binding | This compound | Fluorescence Polarization | Potent, dose-responsive binding | [2] |
| EED Binding | SAH-EZH2MUT | Fluorescence Polarization | Markedly reduced binding | [2] |
| H3K27 Trimethylation | This compound | In-cell Western Blot | Dose-responsive inhibition (1-10 µM) | [2] |
| H3K27 Trimethylation | SAH-EZH2MUT | In-cell Western Blot | Inactive | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that this compound binds to its intended target, EED, in a cellular context.
-
Cell Treatment: Treat your cells of interest with either vehicle control, this compound, or SAH-EZH2MUT at the desired concentration for a specified time.
-
Harvest and Lyse: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of soluble EED by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble EED as a function of temperature for each treatment condition. A shift in the melting curve for the this compound-treated sample compared to the controls indicates target engagement.
Protocol 2: Kinome Profiling for Off-Target Kinase Activity
This protocol is to assess for any off-target effects on a broad range of kinases. This is typically performed as a service by specialized companies.
-
Compound Submission: Prepare and submit a sample of this compound at a high concentration (e.g., 10 µM) to a kinome profiling service provider.
-
Kinase Panel Screening: The service will screen the peptide against a large panel of recombinant kinases (often over 400).
-
Activity Measurement: The activity of each kinase in the presence of this compound is measured, typically using a radiometric or fluorescence-based assay.
-
Data Analysis: The results are usually provided as a percentage of inhibition or activation for each kinase. Significant inhibition of kinases other than the intended target pathway would indicate off-target activity.
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SAH-EZH2 Stability and Solubility
Welcome to the technical support center for SAH-EZH2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal handling and use of this compound, a stabilized alpha-helical peptide that disrupts the EZH2-EED interaction.[1][2][3] Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, ensuring the reliability and reproducibility of your results.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: I observed a precipitate in my cell culture media after adding the this compound inhibitor.
-
Question: What are the common causes of this compound precipitation in cell culture media, and how can I prevent it?
-
Answer: Precipitation of this compound, a hydrocarbon-stapled peptide, in aqueous solutions like cell culture media is often due to its hydrophobic nature and limited aqueous solubility. Key factors contributing to precipitation include:
-
Improper Dissolution: Directly adding a concentrated DMSO stock of this compound to the aqueous culture medium can cause it to "crash out" of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the peptide and reduce its solubility.[4]
-
Temperature and pH: Fluctuations in the temperature and pH of the media can affect the solubility of peptides.
To prevent precipitation, follow this step-by-step protocol:
-
Prepare a High-Concentration Stock Solution in 100% DMSO: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a stock solution of at least 10 mM in 100% high-purity, sterile DMSO. Ensure the peptide is fully dissolved by gentle vortexing or brief sonication.
-
Perform Serial Dilutions: It is critical to avoid adding the concentrated DMSO stock directly to your culture media. Perform an intermediate serial dilution of the DMSO stock solution in your cell culture medium or a buffered solution like PBS.
-
Gradual Addition to Media: Add the diluted this compound solution to your pre-warmed (37°C) cell culture media drop-wise while gently swirling the tube or plate. This gradual introduction helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity.[5][6] Some sensitive cell lines may require even lower concentrations (≤ 0.1%).[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Problem 2: I am seeing inconsistent or no biological effect from the this compound inhibitor in my cell-based assays.
-
Question: My this compound inhibitor is not producing the expected biological effect, or the results are not reproducible. What could be the cause and how can I troubleshoot this?
-
Answer: Inconsistent or absent biological activity can stem from several factors related to the inhibitor's stability and the effective concentration reaching the target cells.
-
Poor Solubility or Aggregation: If the peptide is not fully dissolved, its effective concentration will be lower than intended.
-
Degradation in Culture Media: Peptides can be susceptible to degradation by proteases present in serum-containing media. Stapled peptides like this compound are designed for increased proteolytic resistance, but some degradation can still occur over long incubation periods.[9]
-
Serum Protein Binding: Components of fetal bovine serum (FBS) can bind to the inhibitor, reducing the free fraction available to enter cells and interact with the target.
-
Improper Storage and Handling: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation.
Troubleshooting steps:
-
Verify Complete Dissolution: Before each experiment, visually inspect your stock and diluted solutions for any signs of precipitation. Centrifuge the microfuge tube briefly to pellet any undissolved material.
-
Assess Stability in Your Media: If you suspect degradation is an issue, you can perform a stability assay. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Consider Serum-Free or Reduced-Serum Conditions: If your experimental design allows, consider treating cells in serum-free or reduced-serum media for the duration of the inhibitor treatment to minimize protease activity and serum protein binding.[4]
-
Optimize Incubation Time: For initial experiments, consider shorter incubation times to minimize potential degradation. The disruption of the EZH2/EED complex by this compound can lead to a reduction in EZH2 protein levels, an effect that may be observed within 24-48 hours.[1]
-
Proper Storage of Stock Solutions: Aliquot your stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: How should I dissolve and store lyophilized this compound? | A1: Reconstitute the lyophilized peptide in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small, single-use aliquots at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles.[3] |
| Q2: What is a recommended starting concentration range for this compound in cell culture? | A2: The optimal concentration will depend on the cell line and the specific biological question. Based on published data, a starting concentration range of 1-10 µM is often effective for observing biological activity, such as inhibition of H3K27 trimethylation and reduction of EZH2 protein levels.[10] |
| Q3: What is the maximum concentration of DMSO that is safe for my cells? | A3: The tolerance to DMSO varies between cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5][6] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[7][8] Always perform a vehicle control with the same final DMSO concentration to assess any solvent-related effects. |
| Q4: How does the stability of this compound compare in media with and without serum? | A4: Stapled peptides like this compound are designed to be more resistant to proteolysis than their linear counterparts. However, the presence of proteases in fetal bovine serum (FBS) can still lead to some degradation over time. Stability will be higher in serum-free media. For quantitative assessment, an HPLC-based stability assay is recommended (see Experimental Protocols). |
Quantitative Data Summary
The following tables provide a summary of typical solubility and stability parameters for stapled peptides like this compound. Please note that these are general guidelines, and empirical testing is recommended for your specific experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for preparing high-concentration stock solutions. |
| Water | Low | Generally insoluble in purely aqueous solutions. |
| PBS (pH 7.4) | Very Low | Prone to precipitation. |
| Cell Culture Media | Variable | Solubility is dependent on the final concentration and the presence of serum. |
Table 2: Estimated Stability of this compound in Culture Media at 37°C
| Media Condition | Estimated Half-life | Factors Influencing Stability |
| Serum-Free Media | > 48 hours | Primarily affected by chemical stability (e.g., hydrolysis). |
| Media with 10% FBS | 24 - 48 hours | Susceptible to proteolytic degradation by serum proteases. |
These are estimated values for a typical stapled peptide and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare a 10 mM Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM in your well, you can prepare a 100 µM intermediate dilution.
-
-
Treat the Cells:
-
Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration.
-
Gently swirl the plate to ensure even distribution of the inhibitor.
-
Include a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media by HPLC
This protocol allows for the quantitative assessment of this compound stability over time in your specific cell culture medium.
-
Incubation:
-
Prepare a solution of this compound in your cell culture medium (with or without serum) at the final working concentration.
-
Incubate the solution at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
-
Sample Preparation:
-
To precipitate proteins and stop enzymatic degradation, add three volumes of ice-cold acetonitrile (B52724) to each aliquot.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Use a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Visualizations
Caption: Workflow for this compound solution preparation and use.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. explorationpub.com [explorationpub.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
issues with SAH-EZH2 cellular uptake and how to improve it
Welcome to the technical support center for SAH-EZH2. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of this compound, a stabilized alpha-helical peptide inhibitor of the EZH2-EED interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound is a synthetic peptide that mimics the EED-binding helix of EZH2. It is engineered with a hydrocarbon "staple," a chemical brace that locks the peptide into its bioactive alpha-helical conformation.[1] This stapling technology enhances the peptide's stability and is designed to facilitate its penetration across the cell membrane, allowing it to reach its intracellular target, the EED protein. The robust cellular uptake and nuclear localization of this compound have been documented through fluorescence microscopy.[2]
Q2: I am observing lower than expected cellular uptake of this compound. What are the potential causes?
A2: Several factors can contribute to suboptimal cellular uptake of this compound. These include:
-
Cell Line Variability: Different cell lines exhibit varying efficiencies of peptide uptake.
-
Serum Inhibition: Components in fetal bovine serum (FBS) can bind to the peptide and impede its cellular entry.[3]
-
Peptide Aggregation: Improper storage or handling can lead to peptide aggregation, reducing the concentration of active, monomeric peptide available for uptake.
-
Experimental Conditions: Factors such as cell density, incubation time, and peptide concentration can all influence uptake efficiency.
Q3: How can I quantify the cellular uptake of this compound in my experiments?
A3: A common method for quantifying cellular uptake is to use a fluorescently labeled version of the peptide, such as FITC-SAH-EZH2. The general workflow involves incubating cells with the labeled peptide, followed by washing to remove non-internalized peptide, cell lysis, and quantification of the intracellular fluorescence using a fluorescence spectrophotometer. Confocal microscopy and flow cytometry are also powerful techniques for visualizing and quantifying cellular uptake.[4]
Q4: What are the primary mechanisms of action of this compound once inside the cell?
A4: Once inside the cell, this compound targets the EED subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to EED, it disrupts the interaction between EED and EZH2 (and EZH1), leading to the dissociation of the PRC2 complex.[5] This has two main consequences: a reduction in the catalytic activity of EZH2, leading to decreased H3K27 trimethylation, and a reduction in the overall protein levels of EZH2.[4][5]
Troubleshooting Guides
Issue: Low or Inconsistent Cellular Uptake
| Possible Cause | Troubleshooting Step |
| Serum Interference | Perform initial uptake experiments in serum-free media (e.g., OptiMEM) or reduce the serum concentration during the incubation period. If serum is necessary, consider increasing the peptide concentration or incubation time to compensate. |
| Peptide Quality | Ensure the peptide is properly solubilized and stored according to the manufacturer's instructions to prevent freeze-thaw cycles and aggregation. Consider running a quality control check, such as HPLC, to confirm peptide purity and integrity. |
| Suboptimal Protocol | Optimize incubation time and peptide concentration for your specific cell line. A typical starting point is a 4-8 hour incubation with 5-10 µM of this compound.[4][6] |
| Cell Line Resistance | Some cell lines may have inherently low permeability to stapled peptides. If optimizing conditions doesn't work, consider one of the enhancement strategies outlined in the "Improving this compound Cellular Uptake" section below. |
Issue: High Background Fluorescence in Uptake Assays
| Possible Cause | Troubleshooting Step |
| Incomplete Washing | Increase the number and rigor of washing steps with cold PBS after incubation with FITC-SAH-EZH2 to remove any peptide non-specifically bound to the cell surface. |
| Surface-Bound Peptide | After washing with PBS, briefly treat the cells with trypsin to digest any remaining surface-bound peptides before lysis or analysis.[4] |
| Autofluorescence | Analyze a control sample of untreated cells to determine the baseline autofluorescence of your cell line and subtract this from your experimental values. |
Improving this compound Cellular Uptake: Advanced Strategies
If standard protocols yield insufficient cellular uptake, several advanced strategies can be employed to enhance the delivery of this compound.
Conjugation with Cell-Penetrating Peptides (CPPs)
CPPs are short peptides that can traverse the cell membrane and can be conjugated to cargo molecules like this compound to facilitate their intracellular delivery.
-
Concept: Covalently linking a CPP (e.g., TAT, Penetratin) to this compound can significantly enhance its cellular uptake.
-
Benefit: CPPs can improve the delivery of peptides that have inherently low cell permeability.[7]
Nanoparticle Encapsulation
Encapsulating this compound into nanoparticles can protect it from degradation and improve its delivery into cells.
-
Concept: Formulating this compound within lipid-based or polymeric nanoparticles can alter its pharmacokinetic properties and enhance cellular uptake.
-
Benefit: Nanoparticle-based delivery can increase the efficiency of delivery and potentially reduce off-target effects. Encapsulation can also protect the peptide from enzymatic degradation.[8]
Data Presentation
The following table summarizes illustrative data on the cellular uptake of stapled peptides and the effect of enhancement strategies. Note that direct comparative data for this compound with these specific modifications is limited in the literature; these values are based on studies with other stapled peptides and serve as a general guide.
| Peptide | Cell Line | Uptake Efficiency (Relative Fluorescence Units) | Citation |
| FITC-Penetratin (Control CPP) | MDA-MB-231 | 100 ± 5 | [9] |
| FITC-Stapled Peptide 1 | MDA-MB-231 | 150 ± 10 | [9] |
| FITC-Stapled Peptide 2 | MDA-MB-231 | 250 ± 15 | [9] |
| FITC-SAH-EZH2 | COS-7 | Robust Uptake (Qualitative) | [4] |
| FITC-SAH-EZH2 | MLL-AF9 | Dose-dependent Uptake | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound Cellular Uptake using FITC Labeling
This protocol is adapted from the methodology used in the original this compound study.[4]
-
Cell Seeding: Seed cells (e.g., MLL-AF9) in a 48-well plate at a density of 2.0 x 10^5 cells per well in 200 µL of culture medium. Incubate overnight.
-
Peptide Preparation: Prepare solutions of FITC-SAH-EZH2 at various concentrations (e.g., 1, 2, and 4 µM) in appropriate media (consider serum-free for initial experiments).
-
Incubation: Add the FITC-SAH-EZH2 solutions to the cells and incubate for 4-8 hours at 37°C.
-
Washing: Wash the cells three times with cold phosphate-buffered saline (PBS).
-
Trypsinization: To remove any residual peptide attached to the cell surface, treat the cells with 0.05% Trypsin-EDTA for 5 minutes at 37°C.
-
Cell Lysis: Lyse the cells using SDS loading buffer with brief sonication.
-
Quantification: Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer (excitation ~488 nm, emission ~530 nm).
-
Normalization: Determine the total protein concentration of each lysate using a BCA assay and normalize the fluorescence intensity to the protein concentration (ng of FITC per mg of protein).[10]
Protocol 2: Conceptual Workflow for Nanoparticle Encapsulation of this compound
This is a generalized workflow for encapsulating a peptide like this compound into nanoparticles for enhanced delivery.
-
Nanoparticle Formulation: Prepare nanoparticles (e.g., PLGA or liposomes) using a standard protocol such as a desolvation method. For example, albumin nanoparticles can be prepared by desolvation, where an ethanol (B145695) solution of the drug is added to an aqueous albumin solution, followed by cross-linking with glutaraldehyde.[8]
-
Peptide Encapsulation: Incorporate this compound during the nanoparticle formation process. The peptide can be dissolved with the polymer or lipid before nanoparticle assembly.
-
Purification: Purify the this compound-loaded nanoparticles from the free, unencapsulated peptide using methods like ultrafiltration or dialysis.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Uptake Studies: Perform cellular uptake studies using the nanoparticle-encapsulated this compound, following a similar procedure as Protocol 1 (using fluorescently labeled nanoparticles or peptide).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving this compound cellular uptake.
References
- 1. EZH2 PubMed 23135913 Reference Into Function - Knowledge Graph - Data Commons [datacommons.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Link between the EZH2 noncanonical pathway and microtubule organization center polarization during early T lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of Nanoparticles with Statistical Copolymers with Different Surface Charges and Analysis of Their Interactions with Proteins and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocarbon-Stapled Peptide Based-Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in SAH-EZH2 functional assays
Welcome to the technical support center for SAH-EZH2 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experiments.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section addresses common questions regarding the properties and mechanism of action of this compound.
Q1: What is this compound and how does its mechanism differ from catalytic EZH2 inhibitors?
A1: this compound is a stabilized alpha-helical peptide designed to mimic the EED-binding domain of EZH2.[1] Its primary mechanism is to disrupt the crucial protein-protein interaction (PPI) between EZH2 and Embryonic Ectoderm Development (EED), another core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] This disruption destabilizes the entire PRC2 complex, leading to a reduction in H3K27 trimethylation and a decrease in EZH2 protein levels.[2][3]
This is fundamentally different from most small molecule inhibitors (e.g., GSK126, Tazemetostat), which are S-adenosyl-L-methionine (SAM)-competitive inhibitors that target the catalytic SET domain of EZH2 to block its methyltransferase activity directly.[4][5] While both classes of inhibitors reduce H3K27me3 levels, this compound also uniquely leads to the degradation of the EZH2 protein itself.[2][3]
Q2: Should I expect this compound to work in all cancer cell lines where other EZH2 inhibitors are effective?
A2: Not necessarily. While there is overlap, the cellular response can differ. MLL-AF9 leukemia cells, for example, are dependent on PRC2 and show growth arrest and differentiation upon this compound treatment.[2] The effects of this compound can be stronger and more specific on cancer cell viability compared to some catalytic inhibitors, even if the catalytic inhibitor shows a more potent reduction in H3K27 methylation in biochemical assays.[1] Some solid tumors may be resistant to catalytic inhibitors due to non-canonical (non-enzymatic) functions of EZH2, which may be affected differently by a PRC2-disrupting agent like this compound.[6][7]
Data Summary: this compound vs. Catalytic Inhibitor (GSK126)
| Feature | This compound | GSK126 (Catalytic Inhibitor) |
| Target | EZH2-EED Protein-Protein Interaction[2][8] | EZH2 Catalytic (SET) Domain[2] |
| Mechanism | Disrupts PRC2 complex formation[1] | Competes with S-adenosylmethionine (SAM)[9] |
| Effect on H3K27me3 | Dose-dependent reduction[2] | Potent, dose-dependent reduction[2] |
| Effect on EZH2 Protein | Dose-dependent reduction in EZH2 protein levels[2][3] | No significant change in EZH2 protein levels[2][3] |
| Cellular Effects | Induces growth arrest and differentiation in dependent cells[2] | Induces growth arrest in dependent cells[9] |
| Synergy | Synergistic impairment of cell viability when combined with GSK126[1][3] | Synergistic with this compound[3] |
Section 2: Troubleshooting Cellular Assays
This section provides guidance for interpreting unexpected results from common cellular experiments involving this compound.
Western Blot for H3K27me3
Q3: I treated my cells with this compound, but I don't see a decrease in the H3K27me3 signal on my Western blot. What went wrong?
A3: This is a common issue that can stem from several factors:
-
Insufficient Treatment Time: The reduction of histone methylation is often a slow process that depends on cell division for the mark to be "diluted" out. Unlike kinase inhibitors, which have rapid effects, EZH2 inhibitors may require prolonged treatment (e.g., 72-96 hours or longer) to see a significant reduction in global H3K27me3 levels.[9]
-
Peptide Instability or Poor Permeability: Although this compound is a stabilized, cell-permeable peptide, its uptake and stability can vary between cell lines.[2] Ensure the peptide has not undergone multiple freeze-thaw cycles and was stored correctly. Consider performing a time-course experiment to find the optimal treatment duration for your specific cell model.
-
Inactive Control Peptide: A proper experiment requires a negative control, such as a mutant version of the peptide (e.g., SAH-EZH2MUT) that has reduced binding activity to EED but similar cell permeability.[2] Without this control, it's difficult to conclude if the lack of effect is specific.
-
Western Blot Technical Issues: Histone Western blots can be challenging. Ensure your nuclear extraction protocol is efficient, you are loading sufficient protein (20-30 µg), and your transfer conditions are optimized for small proteins (~17 kDa).[10][11] Use a total Histone H3 antibody as a loading control to confirm that the lack of change is specific to the methylation mark.
Q4: My H3K27me3 band is very weak or absent in all lanes, including my untreated control.
A4: This points to a technical problem with the Western blot itself.
-
Antibody Issues: The primary antibody may be inactive or used at a suboptimal dilution. Always use an antibody validated for Western blotting.
-
Poor Nuclear Extraction: Histones are nuclear proteins. If your lysis buffer and protocol are not optimized for nuclear protein extraction, your histone concentration will be too low.
-
Inefficient Transfer: Small proteins like histones (~17 kDa) can be difficult to transfer efficiently or can be "blown through" the membrane.[12] Use a 0.2 µm PVDF membrane and optimize your transfer time and voltage. A wet transfer system is often recommended for small proteins.
-
Incorrect Gel Percentage: Use a higher percentage gel (e.g., 15% or 4-20% gradient) to resolve low molecular weight proteins effectively.[10]
Cell Viability and Proliferation Assays
Q5: I see a clear reduction in H3K27me3, but there is no effect on my cells' proliferation or viability. Why?
A5: This is an important biological result, not necessarily an experimental failure.
-
PRC2 Independence: Your cell line may not be dependent on EZH2's catalytic activity for survival and proliferation. Some cancer types have EZH2 overexpression, but their growth is not driven by the PRC2 complex.[13]
-
Non-Canonical Functions: EZH2 has functions outside of the PRC2 complex, including acting as a transcriptional co-activator.[7][14] These non-canonical roles may be critical for cell survival and may not be fully addressed by simply disrupting the PRC2 complex.
-
Insufficient Time for Phenotype: The downstream effects of epigenetic changes, such as cell cycle arrest or apoptosis, can take much longer to manifest than the initial histone mark modification.[5] A 3-day assay might be sufficient to see H3K27me3 changes, but a 6-day or longer proliferation assay may be needed to observe a growth phenotype.[9]
-
Acquired Resistance: In some contexts, cells can develop resistance to EZH2 inhibition through bypass mechanisms, such as alterations in the RB1/E2F axis or activation of other signaling pathways.[13][15]
Q6: My cells are dying at concentrations where I don't see a change in H3K27me3, or the control peptide is also toxic.
A6: This suggests a potential off-target or non-specific toxic effect.
-
High Peptide Concentration: At very high concentrations, peptides can have non-specific effects on cell membranes or other cellular processes. Always perform a dose-response curve to identify a specific therapeutic window.
-
Peptide Impurity: Ensure the peptide preparation is of high purity. Impurities from the synthesis process could be cytotoxic.
-
Solvent Toxicity: Check that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level that is non-toxic to your cells.
Section 3: Detailed Methodologies
Protocol: Western Blot for H3K27me3 and Total H3
-
Cell Lysis and Nuclear Extraction:
-
Harvest cells treated with this compound, control peptide, and vehicle for the desired duration.
-
Wash cell pellet with ice-cold PBS.
-
Perform a nuclear extraction using a commercial kit or a buffer-based fractionation protocol to enrich for histones. A common method involves initial lysis in a hypotonic buffer to isolate nuclei, followed by extraction with a high-salt buffer or dilute acid (e.g., 0.2 N HCl).
-
Neutralize acid extracts with Tris base.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of nuclear extract per lane on a 15% polyacrylamide gel.
-
Include a pre-stained molecular weight marker suitable for low MW proteins.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a 0.2 µm PVDF membrane in methanol (B129727) for 15-30 seconds, then equilibrate in transfer buffer.
-
Assemble the transfer stack (gel, membrane, filter papers).
-
Perform a wet transfer at 100V for 60-90 minutes at 4°C. Note: Transfer conditions may need optimization for your specific system.
-
-
Blocking and Antibody Incubation:
-
After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST. Note: BSA is often preferred for phospho-antibodies, but milk is generally suitable for histone marks.[10]
-
Incubate with primary antibody (e.g., anti-H3K27me3, 1:1000 dilution) overnight at 4°C with gentle agitation. Dilute the antibody in the same blocking buffer.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000-1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Image the blot using a digital imager or film.
-
-
Stripping and Re-probing (for Total H3):
-
After imaging, wash the membrane.
-
Incubate in a mild stripping buffer if the signal is low, or a harsh stripping buffer if the signal is strong.
-
Wash thoroughly, re-block, and probe with an antibody for Total Histone H3 as a loading control.
-
Protocol: Cell Viability Assay (Luminescent)
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth over the course of the assay (e.g., 6 days).
-
Allow cells to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, a control peptide, and a positive control (e.g., a known cytotoxic agent) in culture medium.
-
Add the compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Note: For long-term assays, you may need to replenish the medium and compound every 2-3 days.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 6 days) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Luminescent Reading (e.g., CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add the luminescent cell viability reagent to each well (typically a volume equal to the culture medium volume).
-
Mix contents by placing the plate on an orbital shaker for 2 minutes.
-
Allow the signal to stabilize by incubating at room temperature for 10 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with medium and reagent only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
how to control for the peptide nature of SAH-EZH2 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SAH-EZH2 peptides in their experiments. The information is designed to help control for the peptide nature of this compound and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a stabilized alpha-helical peptide designed to mimic the EED-binding domain of EZH2.[1] It acts as a protein-protein interaction inhibitor, disrupting the crucial interaction between EZH2 and EED, core components of the Polycomb Repressive Complex 2 (PRC2).[2][3] This disruption leads to a reduction in H3K27 trimethylation, a key epigenetic mark for gene silencing, and can also lead to decreased EZH2 protein levels.[1][4]
Q2: Why are specific controls needed for a peptide inhibitor like this compound?
Due to their unique physicochemical properties, peptides can sometimes exhibit effects that are independent of their intended target. These can include non-specific binding to proteins or membranes, effects due to charge or hydrophobicity, or issues arising from contaminants from synthesis. Therefore, a rigorous set of controls is essential to demonstrate that the observed biological effects of this compound are a direct result of its specific amino acid sequence and its intended mechanism of action.
Q3: What are the essential negative controls for my this compound experiments?
Two key negative control peptides are crucial:
-
Mutant Control Peptide (SAH-EZH2MUT): This peptide has the same staple and length as the active this compound but contains specific point mutations in residues critical for binding to EED. A validated mutant, SAH-EZH2MUT, incorporates an E59Q mutation, which has been shown to markedly reduce EED binding activity while maintaining similar cell permeability to the active peptide.[1]
-
Scrambled Control Peptide: This peptide contains the exact same amino acids as this compound, but in a randomized order. This control helps to demonstrate that the biological activity is dependent on the specific sequence and not merely the amino acid composition, charge, or hydrophobicity.
Q4: How do I design a scrambled control for this compound?
Designing an effective scrambled control involves more than just randomizing the sequence. The goal is to create a peptide with a similar amino acid composition and overall physicochemical properties (e.g., net charge, hydrophilicity) but a different primary sequence. Online tools or software can be used to generate scrambled sequences while maintaining these properties. It is important to avoid creating new, known functional motifs in the scrambled sequence.
Q5: I'm observing high background or unexpected effects. What are some common sources of artifacts with peptide inhibitors?
Several factors can contribute to artifacts in peptide-based assays:
-
Trifluoroacetic Acid (TFA) Contamination: TFA is often used in peptide synthesis and purification. Residual TFA can be cytotoxic or interfere with cellular assays. It is advisable to use peptides that have been purified to >95% and subjected to a salt exchange (e.g., to acetate (B1210297) or HCl) to remove TFA.
-
Peptide Stability and Solubility: Peptides can be susceptible to degradation or aggregation. It is important to follow the manufacturer's instructions for storage and handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If solubility is an issue, consult the supplier for recommended solvents.
-
Non-Specific Binding: Peptides can bind non-specifically to proteins or plasticware. Including a pre-clearing step in immunoprecipitation experiments and using low-binding plates and tubes can help mitigate this.
Troubleshooting Guides
Issue 1: No or low activity of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Although this compound is designed for cell permeability, uptake can vary between cell lines. Confirm cellular uptake using a fluorescently labeled version of the peptide (e.g., FITC-SAH-EZH2). |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution. The effective concentration in cell-based assays is typically in the 1-10 µM range.[4] Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Peptide Degradation | Ensure proper storage of the peptide (lyophilized at -80°C). Prepare fresh working solutions and avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | The anti-proliferative effects of this compound are most pronounced in cell lines dependent on the PRC2 complex.[1] Confirm the EZH2-dependency of your cell line. |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding of this compound | Include the recommended negative controls (mutant and scrambled peptides) in your experiments. Perform a co-immunoprecipitation with a non-relevant antibody to check for non-specific protein binding. |
| TFA Contamination | If possible, obtain a TFA-free version of the peptide. If not, ensure your controls are also formulated with the same salt. |
| Assay Conditions | Optimize incubation times and washing steps in your assays to reduce background. |
Quantitative Data Summary
Table 1: Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) to EED | ~320 nM | Fluorescence Polarization | [4] |
| Effective Concentration (Cell-based) | 1 - 10 µM | Cell Viability / H3K27me3 Reduction | [4][5] |
| IC50 in MLL-AF9 cells | ~5 µM (7 days) | Cell Viability | [6] |
| IC50 in KARPAS-422 cells | ~7.5 µM (12 days) | Cell Viability | [6] |
| IC50 in Pfeiffer cells | ~5 µM (12 days) | Cell Viability | [6] |
| IC50 in SU-DHL-6 cells | >10 µM | Cell Proliferation | [1] |
| IC50 in DB cells | >10 µM | Cell Proliferation | [1] |
Experimental Protocols
Protocol 1: Control for Sequence-Specificity using a Scrambled Peptide
-
Design and Synthesize a Scrambled this compound Peptide:
-
Start with the amino acid sequence of the active this compound peptide.
-
Use a peptide sequence randomization tool to generate a scrambled sequence with the same amino acid composition and number of residues.
-
Ensure the scrambled sequence maintains a similar net charge and hydrophobicity.
-
Synthesize the scrambled peptide with the same purity and modifications (e.g., stapling, N-terminal acetylation) as the active this compound.
-
-
Experimental Setup:
-
In parallel with your active this compound peptide, treat cells with the scrambled this compound peptide at the same concentrations.
-
Include a vehicle-only control.
-
-
Analysis:
-
Measure the desired biological endpoint (e.g., cell viability, H3K27me3 levels, gene expression).
-
A truly sequence-specific effect will be observed with the active this compound but not with the scrambled control.
-
Protocol 2: Assessment of Cellular Uptake by Fluorescence Microscopy
-
Materials:
-
FITC-labeled this compound peptide.
-
Cells of interest cultured on glass-bottom dishes or chamber slides.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixing.
-
Mounting medium with DAPI.
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with FITC-SAH-EZH2 at the desired concentration (e.g., 5 µM) for a specified time (e.g., 4-8 hours).
-
Wash the cells three times with cold PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a confocal or fluorescence microscope.
-
The FITC signal (green) will indicate the cellular localization of the peptide, while DAPI (blue) will mark the nucleus. This allows for assessment of both cell entry and subcellular distribution.
-
Protocol 3: Testing for Non-Specific Protein Binding via Immunoprecipitation (IP)
-
Cell Lysis:
-
Treat cells with this compound or the mutant/scrambled control peptide.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To one aliquot of the pre-cleared lysate, add a non-specific control IgG antibody (from the same species as your antibody of interest).
-
To another aliquot, add your primary antibody against a protein NOT expected to interact with this compound.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with cold IP lysis buffer.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
-
Analysis by Western Blot:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody that recognizes this compound (if available) or look for co-elution of abundant, non-specific proteins. The absence of a signal in the control IP lanes indicates that this compound is not non-specifically binding to the antibody or beads.
-
Visualizations
Caption: Experimental workflow for using this compound with appropriate controls.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. 免疫沈降(IP)法の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
minimizing variability in SAH-EZH2 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the SAH-EZH2 peptide inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other EZH2 inhibitors?
A1: this compound is a stabilized alpha-helical peptide that acts as an EZH2/EED interaction inhibitor.[1][2] Unlike small molecule inhibitors that target the catalytic SET domain of EZH2 (e.g., GSK126), this compound disrupts the protein-protein interaction between EZH2 and EED, which is essential for the stability and catalytic activity of the Polycomb Repressive Complex 2 (PRC2).[2][3][4] This distinct mechanism not only inhibits H3K27 trimethylation but also leads to a reduction in EZH2 protein levels.[2][5]
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound is the targeted disruption of the EZH2-EED complex.[2][3] By mimicking the EED-binding domain of EZH2, this compound competitively binds to EED, preventing its association with both EZH1 and EZH2.[2][3] This dissociation of the PRC2 complex leads to a selective decrease in H3K27 trimethylation and a reduction in overall EZH2 protein levels.[1][2]
Q3: In which experimental systems is this compound most effective?
A3: this compound has demonstrated significant anti-proliferative effects in cancer cell lines that are dependent on PRC2 activity.[2] This includes MLL-AF9 leukemia cells, where it can induce growth arrest and differentiation.[2][6] It has also shown efficacy in EZH2-mutant B-cell lymphomas and some breast and prostate cancer cell lines where EZH2 has non-enzymatic functions.[3][7]
Q4: What are the expected outcomes of successful this compound treatment in a sensitive cell line?
A4: Successful treatment with this compound in a responsive cell line should result in a dose-dependent decrease in H3K27 trimethylation (H3K27me3).[2] A corresponding reduction in the total EZH2 protein level is also a key indicator of its distinct mechanism.[2][5] Phenotypically, this can manifest as growth arrest, cell cycle changes, and induction of differentiation.[2][8]
Troubleshooting Guide
Issue 1: Inconsistent or No Reduction in H3K27me3 Levels
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Peptide Instability/Degradation | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability. |
| Insufficient Cellular Uptake | - Confirm the cell permeability of your this compound batch, if possible. - Optimize treatment duration and concentration. Some cell lines may require longer incubation times or higher concentrations to achieve sufficient intracellular levels. - Ensure cells are healthy and not overly confluent at the time of treatment, as this can affect uptake. |
| Incorrect Dosage | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line, typically in the 1-10 µM range.[2] - Verify the accuracy of your dilutions and calculations. |
| Cell Line Insensitivity | - Confirm that your cell line is known to be dependent on the EZH2-EED interaction for survival and proliferation.[2] - Consider that some cancer cells rely on the catalytic activity of EZH2 but not necessarily the EZH2-EED interaction, and thus may be more sensitive to catalytic inhibitors. |
| Assay Variability | - Ensure consistent cell numbers and reagent volumes across all wells and replicates. - Use a validated antibody for H3K27me3 detection in your Western blot or other downstream analysis. - Include appropriate controls, such as a vehicle-treated control and a positive control (if available). |
Issue 2: High Variability in Cell Viability/Proliferation Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | - Ensure a uniform single-cell suspension before seeding plates. - Use a precise multichannel pipette for seeding and verify cell counts before plating. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. - Ensure proper humidification in the incubator. |
| Variability in Treatment Application | - Add this compound or vehicle control to each well in the same manner and at a consistent final solvent concentration. - For longer-term assays (e.g., 7 days), consider replenishing the media with fresh this compound at regular intervals as specified in some protocols.[9] |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). - Include a vehicle-only control to assess the effect of the solvent on cell viability. |
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Non-Specific Peptide Effects | - Use a mutant or scrambled version of the this compound peptide (e.g., SAH-EZH2MUT) as a negative control to confirm that the observed effects are sequence-specific.[2] |
| Compensation by Other Pathways | - Be aware that cells can develop resistance or adapt to EZH2 inhibition.[10] - Consider investigating compensatory mechanisms or signaling pathways that may be activated upon PRC2 disruption. |
| Pleiotropic Effects of EZH2 Inhibition | - Remember that EZH2 has functions beyond H3K27 methylation.[7][11] Disruption of the PRC2 complex can have broad effects on gene expression. - Correlate phenotypic changes with specific gene expression analysis to understand the downstream consequences of treatment. |
Data Presentation
Table 1: Comparison of this compound and Catalytic EZH2 Inhibitors (e.g., GSK126)
| Feature | This compound | Catalytic EZH2 Inhibitors (e.g., GSK126) |
| Target | EED subunit of the PRC2 complex[1][2] | Catalytic SET domain of EZH2[2] |
| Mechanism of Action | Disrupts the EZH2-EED protein-protein interaction[2][3] | Competes with S-adenosylmethionine (SAM) for binding to the EZH2 active site[12] |
| Effect on H3K27me3 | Dose-dependent reduction[2] | Potent reduction[2] |
| Effect on EZH2 Protein Levels | Dose-dependent reduction[2][5] | No significant change[2][4] |
| Selectivity | Selective for the EZH2/EED interaction; also disrupts EZH1/EED[2] | Highly selective for EZH2 over EZH1 and other methyltransferases[5] |
| Potential for Synergy | Synergistic anti-proliferative effects when combined with catalytic inhibitors[3][4] | Synergistic effects observed with this compound[3][4] |
Experimental Protocols
Detailed Methodology for a Cell-Based Proliferation Assay with this compound
-
Cell Culture and Seeding:
-
Culture cells in their recommended growth medium and maintain them in a humidified incubator at 37°C and 5% CO₂.
-
On the day of the experiment, harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1000 cells/well for a 96-well plate for a 7-day assay).[9]
-
Seed the cells into the appropriate multi-well plates.
-
-
Preparation of this compound:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
On the day of treatment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments and is non-toxic to the cells.
-
-
Treatment of Cells:
-
Allow cells to adhere for 24 hours after seeding.
-
Carefully remove the old medium and replace it with fresh medium containing the various concentrations of this compound, a vehicle control (DMSO), and a negative control (e.g., SAH-EZH2MUT).
-
For long-term assays, some protocols recommend twice-daily treatment with this compound to maintain effective intracellular concentrations.[9]
-
-
Assessment of Cell Viability:
-
After the desired incubation period (e.g., 7 days), assess cell viability using a suitable method such as a luminescent cell viability assay (e.g., CellTiter-Glo®).[9]
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 - Wikipedia [en.wikipedia.org]
addressing SAH-EZH2 degradation in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAH-EZH2 inhibitors in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, a hydrocarbon-stapled peptide designed to disrupt the EZH2-EED interaction, leading to reduced H3K27 trimethylation and EZH2 protein degradation.[1][2]
Issue 1: Reduced or Loss of this compound Efficacy in Long-Term Cultures
Question: I've observed a diminished effect of this compound on H3K27me3 levels and cell proliferation after several days or passages in my cell culture. What could be the cause?
Answer:
Several factors can contribute to a perceived loss of this compound activity over time. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Peptide Degradation | While hydrocarbon stapling significantly enhances proteolytic resistance compared to unmodified peptides, gradual degradation can still occur over extended periods in the presence of cellular proteases.[3] Solution: • Replenish this compound: For long-term experiments, it is crucial to replenish this compound with every media change. The optimal frequency will depend on the cell line and culture conditions. A twice-daily administration has been shown to be effective in some studies.[4] • Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture system (see Experimental Protocol 1). |
| Compound Adsorption | Peptides can adsorb to plasticware over time, reducing the effective concentration in the media. Solution: • Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips for your experiments. • Pre-treatment of Plates: Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA) if significant adsorption is suspected. |
| Cellular Efflux | Cells may actively transport the peptide out, lowering the intracellular concentration. Solution: • Co-treatment with Efflux Pump Inhibitors: While not a standard procedure, in specific cases, exploring the use of broad-spectrum efflux pump inhibitors could provide insights. However, this should be done with caution due to potential off-target effects. |
| Development of Resistance | Prolonged treatment can lead to the selection of a resistant cell population. Solution: • Monitor Resistance Markers: If possible, periodically check for changes in the expression of proteins involved in EZH2 signaling or drug resistance. • Combination Therapy: Combining this compound with other EZH2 inhibitors, such as GSK126, has been shown to have synergistic effects and may help overcome resistance.[1] |
| Suboptimal Dosing | The initial effective dose may become suboptimal as cell density increases. Solution: • Dose-Response at Different Densities: Perform dose-response experiments at various cell densities to determine the optimal concentration range throughout the culture period. |
Issue 2: High Variability in Experimental Replicates
Question: I'm observing significant well-to-well or experiment-to-experiment variability in my results. How can I improve consistency?
Answer:
Variability can stem from several sources in cell-based assays. Consistent handling and optimized protocols are key to minimizing this.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Dosing | Inaccurate or inconsistent addition of the peptide to the wells. Solution: • Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of the peptide in the media before adding to the cells. • Master Mixes: Prepare a master mix of media containing the final concentration of this compound to add to all relevant wells. |
| Cell Seeding Density | Variations in the number of cells seeded per well can lead to different responses. Solution: • Accurate Cell Counting: Use a reliable method for cell counting and ensure a homogenous cell suspension before plating. |
| Edge Effects in Plates | Wells on the outer edges of a multi-well plate can be prone to evaporation, leading to changes in compound concentration and cell health. Solution: • Avoid Outer Wells: If possible, avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization | This compound, being a peptide, may require specific conditions for complete solubilization. Solution: • Follow Manufacturer's Guidelines: Adhere to the recommended solvent and procedure for dissolving the lyophilized peptide. • Vortex and Visually Inspect: Ensure the peptide is fully dissolved before adding it to the culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it differ from small molecule EZH2 inhibitors?
A1: this compound is a stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[5] It acts by disrupting the protein-protein interaction between EZH2 and EED, which is essential for the stability and catalytic activity of the PRC2 complex.[1] This disruption leads to a decrease in H3K27 trimethylation and also promotes the degradation of the EZH2 protein itself.[1] In contrast, most small molecule inhibitors of EZH2, such as GSK126, are competitive inhibitors of the S-adenosylmethionine (SAM) binding pocket within the catalytic SET domain of EZH2.[6] They block the methyltransferase activity of EZH2 but do not typically induce its degradation.[1]
Q2: How stable is this compound in long-term cell culture?
A2: Hydrocarbon-stapled peptides like this compound are designed to be resistant to proteolytic degradation.[3] The stapling enforces an alpha-helical conformation, which protects the peptide backbone from cleavage by proteases.[3] While significantly more stable than their linear counterparts, their half-life in a complex biological environment like cell culture media containing serum and cellular proteases is not infinite. For experiments extending over several days, it is recommended to replenish the peptide with each media change to maintain a consistent effective concentration.[4] To determine the precise stability in your experimental system, a time-course analysis using LC-MS is advisable (see Experimental Protocol 1).
Q3: What are the expected downstream effects of this compound treatment?
A3: Treatment with this compound is expected to lead to:
-
A global reduction in H3K27me3 levels.[1]
-
A decrease in EZH2 protein levels.[1]
-
Reactivation of PRC2 target genes, which may include tumor suppressors.
-
In EZH2-dependent cancer cells, this can result in cell cycle arrest, differentiation, and/or apoptosis.[1]
Q4: Can I use this compound in combination with other drugs?
A4: Yes, combination therapies can be a powerful approach. Synergistic effects have been observed when combining this compound with catalytic EZH2 inhibitors like GSK126.[1] This is likely due to their distinct and complementary mechanisms of action. When planning combination studies, it is important to perform dose-matrix experiments to identify synergistic, additive, or antagonistic interactions.
Q5: What are the appropriate controls for experiments involving this compound?
A5: The following controls are essential for robust and interpretable results:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO or water) should be added to control wells at the same final concentration.
-
Mutant Control Peptide: A scrambled or mutant version of the stapled peptide that does not bind to EED is an ideal negative control to ensure the observed effects are specific to the disruption of the EZH2-EED interaction.[1]
-
Positive Control: A known EZH2 inhibitor (e.g., GSK126) can be used as a positive control for the inhibition of H3K27 methylation.
Experimental Protocols
Experimental Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS
This protocol provides a framework for quantifying the amount of intact this compound over time in your specific cell culture conditions.
Materials:
-
This compound peptide
-
Your cell line of interest
-
Complete cell culture medium (with and without serum)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Low-protein-binding microcentrifuge tubes
-
LC-MS system
Procedure:
-
Prepare this compound Spiked Media: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments. Prepare separate solutions for media with and without serum.
-
Time-Course Incubation: Aliquot the spiked media into sterile, low-protein-binding tubes. Incubate at 37°C and 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The 0-hour time point should be collected immediately after preparation.
-
Protein Precipitation: To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins. Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble peptide, to a new tube.
-
LC-MS Analysis: Analyze the samples by LC-MS. Develop a method that allows for the separation and detection of the intact this compound peptide.
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. Normalize the peak area at each time point to the 0-hour time point to determine the percentage of remaining peptide. Plot the percentage of intact peptide versus time to determine its stability profile.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA) for EZH2 Target Engagement
CETSA is a powerful method to verify that this compound is engaging with its target (EED, leading to destabilization of EZH2) within the cell.[7][8] The principle is that ligand binding can alter the thermal stability of the target protein. In the case of this compound, disrupting the EZH2-EED complex may lead to decreased thermal stability of EZH2.
Materials:
-
Cells of interest
-
This compound and vehicle control
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Western blot reagents and antibodies (anti-EZH2, anti-GAPDH or other loading control)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control at the desired concentration for the appropriate duration.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature. Include an unheated control (room temperature).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant. Determine the protein concentration of the soluble fractions. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Perform Western blotting on the soluble fractions to detect the levels of EZH2. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for EZH2 at each temperature. Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the melting curve to a lower temperature in the presence of this compound would indicate target engagement and destabilization of the EZH2 protein.
Experimental Protocol 3: Western Blot for H3K27me3
This protocol details the detection of changes in the global levels of H3K27 trimethylation following this compound treatment.
Materials:
-
Treated and control cell pellets
-
Histone extraction buffer or RIPA buffer
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone separation)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse cells using RIPA buffer or perform a histone-specific acid extraction for cleaner results.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
SDS-PAGE: Load equal amounts of protein onto a 15% SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histones.
-
Analysis: Quantify the band intensities for H3K27me3 and normalize to the total Histone H3 signal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Ubiquitin-proteasome pathway for EZH2 degradation.
Caption: Workflow for assessing this compound stability.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
why is SAH-EZH2 not affecting EZH2 protein levels in my cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with EZH2 inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Question: Why is SAH-EZH2 not affecting EZH2 protein levels in my cells?
Answer: This is a common and important question. Contrary to what might be expected from a catalytic inhibitor, the mechanism of action of this compound, a stabilized alpha-helix of EZH2, is precisely to disrupt the interaction between EZH2 and EED (Embryonic Ectoderm Development), a critical component of the Polycomb Repressive Complex 2 (PRC2). This disruption leads to the destabilization and subsequent degradation of the EZH2 protein.[1][2][3] Therefore, a decrease in EZH2 protein levels is the expected outcome of successful this compound treatment.
If you are not observing a decrease in EZH2 protein levels, it strongly suggests a potential issue with your experimental setup or the specific conditions of your assay. Below is a comprehensive troubleshooting guide to help you identify the root cause of this unexpected result.
Troubleshooting Guide: No Observed Decrease in EZH2 Protein Levels After this compound Treatment
This guide will walk you through a series of checkpoints to diagnose why you might not be seeing the expected degradation of EZH2 protein in your cell-based assays.
Step 1: Verify the Mechanism of Action
It is crucial to understand that not all EZH2 inhibitors are designed to cause protein degradation. Catalytic inhibitors, for instance, will inhibit the methyltransferase activity of EZH2 without affecting the overall protein levels.
Is it possible you are using a catalytic inhibitor instead of or in combination with this compound?
-
Action: Confirm the identity and mechanism of your EZH2 inhibitor.
-
Rationale: Small molecule catalytic inhibitors of EZH2, such as GSK126, EPZ-6438 (Tazemetostat), and others, work by competing with the S-adenosylmethionine (SAM) cofactor binding site.[4][5][6][7] These inhibitors effectively block the enzyme's methyltransferase activity but do not typically lead to the degradation of the EZH2 protein itself.[1][2] In contrast, this compound is designed to break apart the PRC2 complex, which secondarily leads to EZH2 degradation.[1][2]
Table 1: Comparison of EZH2 Inhibitor Mechanisms
| Inhibitor Class | Example(s) | Mechanism of Action | Expected Effect on EZH2 Protein Levels |
| PRC2 Complex Disruptor | This compound | Disrupts the EZH2-EED interaction, leading to PRC2 complex instability.[1][2][8] | Decrease [1] |
| Catalytic Inhibitor | GSK126, Tazemetostat | Competes with SAM for binding to the EZH2 catalytic site.[4][5][7] | No significant change [1] |
| Degrader (e.g., PROTAC) | MS177, MS1943 | Induces ubiquitination and proteasomal degradation of EZH2.[9][10] | Decrease |
Mechanism of this compound Action
Caption: Signaling pathway of this compound action.
Step 2: Assess Compound Integrity and Delivery
The effectiveness of this compound is contingent on its stability and its ability to penetrate the cell membrane and reach its target in the nucleus.
Key Questions to Consider:
-
Compound Quality: Has the this compound peptide been stored correctly (e.g., temperature, light exposure)? Could it have degraded?
-
Cell Permeability: Is this compound effectively entering your specific cell line? While designed to be cell-permeable, uptake efficiency can vary between cell types.[1][11][12]
-
Dosage and Treatment Duration: Are you using an appropriate concentration and incubation time?
Experimental Workflow for Verification
Caption: Troubleshooting workflow for this compound experiments.
Table 2: Recommended Starting Parameters for this compound Treatment
| Parameter | Recommended Range | Rationale |
| Concentration | 1 - 20 µM | Dose-responsive effects on H3K27me3 and EZH2 protein levels have been observed in this range.[1] |
| Treatment Time | 8 - 48 hours | Sufficient time is needed for cellular uptake, complex disruption, and subsequent protein degradation. Effects on cell proliferation may take longer (e.g., 6-8 days).[1][11] |
| Cell Density | 50-70% confluency | Actively dividing cells are generally more responsive. Over-confluent cultures may exhibit altered signaling and drug response. |
Step 3: Evaluate Target Engagement and Downstream Effects
Even if EZH2 protein levels are not changing, it's possible that this compound is engaging its target but that downstream degradation is impaired. Therefore, it's critical to assess both direct target binding and the immediate downstream consequence of EZH2 inhibition.
Primary Endpoint: Reduction in H3K27 trimethylation (H3K27me3).
-
Action: Perform a Western blot for H3K27me3.
-
Rationale: A reduction in H3K27me3 is the direct enzymatic consequence of PRC2 complex disruption.[1][8] If you see a decrease in H3K27me3 but not in total EZH2, this could point to a few possibilities:
-
The dose or duration is sufficient to inhibit activity but not to trigger degradation.
-
There is an issue with the proteasomal degradation pathway in your cells.
-
Your EZH2 antibody may not be performing optimally.
-
Secondary Endpoint: Target Engagement.
-
Action: Consider a Cellular Thermal Shift Assay (CETSA).
-
Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein within intact cells.[13][14][15][16][17] Ligand binding typically stabilizes the target protein, leading to a shift in its thermal denaturation profile. This can definitively tell you if this compound is reaching and binding to EED in your cells.
Step 4: Consider Cell-Specific Factors
The cellular context plays a significant role in the response to any therapeutic agent.
Key Considerations:
-
Cell Line Dependency: Is your cell line known to be dependent on EZH2 for survival and proliferation? The effects of this compound are most pronounced in EZH2-dependent cancers, such as MLL-rearranged leukemias and certain lymphomas.[1][2]
-
Protein Turnover Rates: The basal turnover rate of EZH2 in your cell line could influence the observed rate of degradation.
-
Resistance Mechanisms: Although less characterized for this compound, resistance to EZH2 inhibitors can occur, for example, through mutations in the RB1/E2F pathway.[18][19][20]
Detailed Experimental Protocols
Protocol 1: Western Blot for EZH2 and H3K27me3
This protocol is designed to assess changes in total EZH2 protein levels and the histone mark H3K27me3.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis:
-
For total protein: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis: Perform an acid extraction of histones for cleaner results.[21]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein or 10-15 µg of histone extract onto a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm that this compound is binding to its target, EED, in your cells.
-
Cell Treatment: Treat intact cells in suspension or adherent plates with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of EED protein by Western blot.
-
Interpretation: In the presence of a binding ligand (this compound), the target protein (EED) should be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Troubleshooting Logic Diagram
Caption: Logical flow for troubleshooting unexpected this compound results.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - EGA European Genome-Phenome Archive [ega-archive.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating SAH-EZH2 Activity: A Comparative Guide to Measuring H3K27me3 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAH-EZH2, a stabilized alpha-helical peptide that disrupts the EZH2-EED interaction, with other small molecule inhibitors targeting the catalytic activity of EZH2. The primary validation of these inhibitors' activity is the measurement of global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark in gene silencing. This guide offers supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the underlying biological pathways and experimental workflows.
Comparative Analysis of EZH2 Inhibitors
The efficacy of various EZH2 inhibitors can be quantitatively assessed by their half-maximal inhibitory concentration (IC50) for both enzymatic activity and the reduction of cellular H3K27me3 levels. This compound presents a distinct mechanism of action compared to catalytic inhibitors, which is reflected in its downstream effects.
| Inhibitor | Mechanism of Action | Target | H3K27me3 Reduction IC50 (Cellular) | Enzymatic IC50/Ki | Key Characteristics & References |
| This compound | Disrupts EZH2-EED protein-protein interaction | EED subunit of PRC2 | Dose-dependent reduction (1-10 µM)[1] | Not applicable (not a catalytic inhibitor) | Dissociates the PRC2 complex, leading to reduced EZH2 protein levels.[1][2] Also inhibits EZH1-containing PRC2 complexes.[3] |
| GSK126 | S-adenosylmethionine (SAM) competitive inhibitor | EZH2 catalytic site | 7-252 nM in DLBCL cell lines[4] | Ki = 0.5-3 nM[4] | Highly potent and selective for EZH2 over EZH1.[4] Induces G1 cell cycle arrest.[4] |
| Tazemetostat (EPZ-6438) | S-adenosylmethionine (SAM) competitive inhibitor | EZH2 catalytic site (wild-type and mutant) | 2-90 nM in DLBCL cell lines[4] | IC50 = 11 nM, Ki = 2.5 nM[3][5] | Orally bioavailable and FDA-approved for certain cancers.[2] Effective against both wild-type and mutant EZH2.[4] |
| UNC1999 | S-adenosylmethionine (SAM) competitive inhibitor | EZH2 and EZH1 catalytic sites | IC50 = 124 nM in MCF10A cells[6] | EZH2 IC50 = 2 nM, EZH1 IC50 = 45 nM[6] | A potent dual inhibitor of EZH2 and EZH1.[7][8] Orally bioavailable.[6] |
Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the canonical pathway of EZH2-mediated H3K27 trimethylation and the distinct points of intervention for this compound and catalytic EZH2 inhibitors.
Caption: EZH2 signaling pathway and points of inhibitor intervention.
Experimental Workflow for Validating EZH2 Inhibitor Activity
This diagram outlines the key steps to validate the activity of an EZH2 inhibitor by measuring H3K27me3 levels.
Caption: Experimental workflow for validating EZH2 inhibitor activity.
Experimental Protocols
Western Blot for H3K27me3 Levels
This protocol is adapted from standard procedures for histone analysis.[9][10][11]
1. Cell Lysis and Histone Extraction: a. Treat cells with the EZH2 inhibitor or vehicle control for the desired time. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in a hypotonic buffer to isolate nuclei. d. Extract histones from the nuclear pellet using a high-salt or acid extraction method (e.g., 0.2 M H2SO4 overnight at 4°C). e. Precipitate histones with trichloroacetic acid (TCA). f. Wash the histone pellet with acetone (B3395972) and air-dry. g. Resuspend the histone pellet in sterile water or a suitable buffer.
2. Protein Quantification: a. Determine the protein concentration of each histone extract using a Bradford or BCA protein assay.
3. SDS-PAGE and Western Blotting: a. Denature equal amounts of histone protein (typically 15-30 µg) in Laemmli buffer. b. Separate proteins on a 15% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. h. To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel gel.
4. Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ). b. Calculate the ratio of H3K27me3 to total H3 to determine the relative change in H3K27me3 levels upon inhibitor treatment.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
This protocol outlines the key steps for performing ChIP-seq to analyze genome-wide changes in H3K27me3.[12][13][14][15]
1. Cell Treatment and Crosslinking: a. Treat cells with the EZH2 inhibitor or vehicle control. b. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. c. Quench the crosslinking reaction with glycine.
2. Chromatin Preparation: a. Harvest and lyse cells to isolate nuclei. b. Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3. c. Add protein A/G beads to capture the antibody-chromatin complexes. d. Wash the beads extensively to remove non-specific binding.
4. DNA Purification and Library Preparation: a. Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight. b. Treat with RNase A and Proteinase K. c. Purify the DNA using phenol-chloroform extraction or a column-based kit. d. Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).
5. Sequencing and Data Analysis: a. Sequence the library on a next-generation sequencing platform. b. Align the sequencing reads to the reference genome. c. Perform peak calling to identify regions enriched for H3K27me3. For broad marks like H3K27me3, use appropriate algorithms (e.g., MACS2 with the --broad option). d. Compare the H3K27me3 profiles between inhibitor-treated and control samples to identify regions with differential enrichment. For global changes, consider using a spike-in control for normalization.[12]
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC1999 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic profiling of colorectal cancer initiating cells (CC-ICs) to identify bivalently marked genes (H3K4me3 and H3K27me3 ChIP-seq), and investigation of changes in transcriptome following EZH2 inhibition using RNA-seq. - EGA European Genome-Phenome Archive [ega-archive.org]
- 14. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide: SAH-EZH2 Peptide Inhibitors Versus Small Molecule EZH2 Inhibitors in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the pathogenesis of various malignancies, including several types of lymphoma. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is a frequent event in germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL) and follicular lymphoma (FL), leading to aberrant gene silencing and promoting lymphomagenesis.[1][2] This has made EZH2 an attractive therapeutic target, leading to the development of various inhibitory strategies.
This guide provides a detailed comparison of two major classes of EZH2 inhibitors: stabilized alpha-helix of EZH2 (SAH-EZH2) peptide inhibitors and small molecule inhibitors. We will delve into their distinct mechanisms of action, present available preclinical and clinical data in lymphoma models, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: Distinct Approaches to EZH2 Inhibition
The two classes of inhibitors target the EZH2 enzymatic activity through fundamentally different mechanisms.
This compound Peptide Inhibitors: These are proteomimetics designed to mimic the alpha-helical region of EZH2 that is crucial for its interaction with another essential PRC2 subunit, Embryonic Ectoderm Development (EED). By binding to EED, this compound disrupts the EZH2-EED interaction, which is vital for the stability and catalytic activity of the PRC2 complex. This disruption can lead to the degradation of EZH2 and a subsequent reduction in global H3K27me3 levels.
Small Molecule EZH2 Inhibitors: The majority of small molecule inhibitors developed to date are competitive inhibitors that target the S-adenosyl-L-methionine (SAM) binding pocket within the catalytic SET domain of EZH2.[1] By competing with the natural methyl donor, SAM, these inhibitors directly block the methyltransferase activity of EZH2, preventing the trimethylation of H3K27.[1] Several small molecule inhibitors, such as tazemetostat, GSK126, and EI1, have been developed and have shown efficacy in both wild-type and mutant EZH2 lymphomas.[1][3][4]
Preclinical and Clinical Data: A Comparative Overview
Direct head-to-head comparative studies of this compound and small molecule inhibitors in lymphoma are limited. However, by examining the available data for each class, we can draw inferences about their potential therapeutic utility.
Quantitative Data Summary
The following tables summarize key quantitative data for representative SAH-derived and small molecule EZH2 inhibitors from various preclinical studies. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of EZH2 Inhibitors
| Inhibitor Class | Inhibitor | Assay Type | Cell Line / Enzyme | IC50 / Ki | Citation |
| SAH-Derived | Compound 27 | Biochemical Assay (WT PRC2) | - | 270 nM | [5] |
| Compound 27 | Biochemical Assay (Y641N PRC2) | - | 70 nM | [5] | |
| Small Molecule | Tazemetostat | H3K27 Methylation | Lymphoma Cell Lines | 9 nM | [3] |
| Tazemetostat | Cell Proliferation | EZH2 Mutant DLBCL | <0.001 - 7.6 µM | [6] | |
| GSK126 | H3K27 Methylation | DLBCL Cell Lines | 7 - 252 nM | [6] | |
| GSK126 | Cell Proliferation | EZH2 Mutant DLBCL | - | [1] | |
| EI1 | Cell Proliferation | EZH2 Mutant DLBCL | - | [4] | |
| CPI-1205 | Biochemical Assay (WT EZH2) | - | 0.0022 µM | [6] | |
| CPI-1205 | Biochemical Assay (Mutant EZH2) | - | 0.0031 µM | [6] |
Table 2: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (Phase II)
| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response | Median Progression-Free Survival (PFS) | Citation |
| EZH2 Mutant | 69% | 13% | 10.9 months | 13.8 months | [3][7] |
| EZH2 Wild-Type | 35% | 4% | 13.0 months | 11.1 months | [3][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
Validating the Disruption of the EZH2-EED Complex by SAH-EZH2: A Comparative Guide
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its catalytic subunit, Enhancer of zeste homolog 2 (EZH2), is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] The enzymatic activity and stability of EZH2 are critically dependent on its interaction with another core component of the PRC2 complex, Embryonic Ectoderm Development (EED).[1] Dysregulation of EZH2 activity is implicated in numerous cancers, making the EZH2-EED interaction a compelling target for therapeutic intervention.[3][4]
This guide provides a comparative analysis of SAH-EZH2, a stabilized alpha-helical peptide designed to disrupt the EZH2-EED complex, against other inhibitors targeting the PRC2 complex. We present supporting experimental data and detailed protocols for researchers to validate this disruption.
Mechanism of Action: this compound
This compound is a synthetic, cell-permeable peptide that mimics the alpha-helical EED-binding domain of EZH2.[5] By competitively binding to EED, this compound effectively disrupts the interaction between EED and both EZH2 and its homolog EZH1.[3][5] This disruption has a dual mechanism of action:
-
Inhibition of Catalytic Activity: By dissociating the EZH2/EED complex, this compound prevents the allosteric activation of EZH2, leading to a selective, dose-dependent decrease in H3K27 trimethylation.[3][6]
-
Reduction of EZH2 Protein Levels: Unlike small-molecule catalytic inhibitors, this compound treatment also leads to a dose-responsive decrease in total EZH2 protein levels, suggesting that the interaction with EED is crucial for EZH2 stability.[3][4][7]
This distinct mechanism makes this compound a valuable tool for studying PRC2 biology and a potential therapeutic strategy. In PRC2-dependent cancer cells, this compound treatment has been shown to induce growth arrest and differentiation.[3][4]
Comparative Analysis of PRC2 Inhibitors
The strategy of disrupting the EZH2-EED protein-protein interaction (PPI) is distinct from other methods of PRC2 inhibition. The table below compares this compound with other classes of inhibitors.
Table 1: Comparison of Biochemical and Cellular Activity of PRC2 Inhibitors
| Compound | Class | Target | Mechanism of Action | Binding Affinity / Potency | Cell Proliferation IC50 |
| This compound | Stapled Peptide | EED | Disrupts EZH2-EED Interaction | Sub-micromolar Kd for EED[8] | Dose-dependent in PRC2-dependent cells (e.g., MLL-AF9, Karpas422)[7][9] |
| Astemizole | Small Molecule | EED | Disrupts EZH2-EED Interaction | Ki = 23.01 µM[10] | - |
| DC-PRC2in-01 | Small Molecule | EED | Disrupts EZH2-EED Interaction | Kd = 4.56 µM; IC50 = 4 µM[11][12] | <10 µM in various lymphoma lines[11] |
| MAK683 | Small Molecule | EED | Allosteric Inhibitor (binds H3K27me3 pocket) | H3K27me3 IC50 = 1.014 nM (HeLa)[13] | 1.153 nM (WSU-DLCL2)[13] |
| EED226 | Small Molecule | EED | Allosteric Inhibitor (binds H3K27me3 pocket) | H3K27me3 IC50 = 209.9 nM (HeLa)[13] | 35.86 nM (WSU-DLCL2)[13] |
| GSK126 | Small Molecule | EZH2 | Catalytic Inhibitor (SAM-competitive) | Ki ≈ 0.5 nM[14] | Varies by cell line (e.g., OCI-LY19)[9] |
| Tazemetostat | Small Molecule | EZH2 | Catalytic Inhibitor (SAM-competitive) | H3K27me3 IC50 = 22.47 nM (HeLa)[13] | 14.86 nM (WSU-DLCL2)[13] |
Note: Potency and efficacy can vary significantly based on the cell line and assay conditions.
Experimental Protocols for Validation
Here are detailed methodologies for key experiments to validate the disruption of the EZH2-EED complex by this compound.
Fluorescence Polarization (FP) Assay for Direct Binding
This biochemical assay quantitatively measures the binding affinity of this compound to purified EED protein.
-
Principle: A small, fluorescently labeled peptide (tracer, e.g., FITC-SAH-EZH2) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein (EED), the complex tumbles more slowly, increasing the polarization. A competitor compound (unlabeled this compound) will displace the tracer, causing a decrease in polarization.
-
Protocol:
-
Recombinantly express and purify human EED protein.
-
Synthesize a FITC-labeled this compound peptide to use as a tracer.
-
In a 384-well plate, create a serial dilution of the unlabeled this compound peptide.
-
Add a fixed concentration of purified EED protein and FITC-SAH-EZH2 tracer to each well. A typical FP buffer is 25 mM HEPES, pH 8.0, 150 mM NaCl, 0.1 mg/mL BSA, and 0.01% NP40.[15]
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the change in polarization against the concentration of unlabeled this compound and fit the data to a competitive binding model to determine the IC50 or Kd value.[3][16]
-
Co-Immunoprecipitation (Co-IP) for In-Cell Disruption
This assay demonstrates that this compound disrupts the native EZH2-EED complex within a cellular context.
-
Principle: An antibody against one protein of a complex (e.g., EED) is used to pull down that protein and any associated binding partners from a cell lysate. The presence of the binding partner (EZH2) is then detected by Western blot.
-
Protocol:
-
Culture cells of interest (e.g., MLL-AF9 leukemia cells) and treat with varying concentrations of this compound or a mutant control peptide (SAH-EZH2MUT) for a specified time (e.g., 24 hours).[3]
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with an anti-EED antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling.
-
Analyze the eluates and input lysates by Western blot using antibodies against EED and EZH2. A reduction in the amount of EZH2 co-precipitated with EED in this compound-treated cells indicates complex disruption.[3][8]
-
Western Blot for Downstream Effects
This is used to measure the functional consequences of EZH2-EED disruption, namely the reduction in H3K27me3 levels and EZH2 protein stability.
-
Principle: Standard Western blotting is used to detect changes in the levels of specific proteins or histone modifications.
-
Protocol:
-
Treat cells with this compound for an extended period (e.g., 4-7 days, with retreatment every 48 hours) to allow for histone mark turnover.[3]
-
Prepare whole-cell lysates or perform histone extraction.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies specific for H3K27me3, total Histone H3 (as a loading control), EZH2, and a housekeeping protein like GAPDH or β-actin.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the relative reduction in H3K27me3 and EZH2 protein levels.[3]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of PRC2 inhibition by this compound vs. catalytic inhibitors.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for validating EZH2-EED disruption via Co-Immunoprecipitation.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer [dash.harvard.edu]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Identification and Assessments of Novel and Potent Small-Molecule Inhibitors of EED–EZH2 Interaction of Polycomb Repressive Complex 2 by Computational Methods and Biological Evaluations [jstage.jst.go.jp]
- 16. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SAH-EZH2 and EZH2 siRNA Knockdown for EZH2 Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate method for inhibiting the Enhancer of Zeste Homolog 2 (EZH2) is critical for advancing research in oncology and developmental biology. This guide provides a comparative analysis of two prominent methods: the stabilized alpha-helix of EZH2 (SAH-EZH2) peptide and EZH2 small interfering RNA (siRNA) knockdown. We will delve into their mechanisms of action, efficacy, specificity, and potential off-target effects, supported by experimental data and detailed protocols.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3] Its overexpression and hyperactivity are implicated in numerous cancers, making it a prime therapeutic target.[3][4][5] This comparison will aid in the selection of the most suitable tool for EZH2 inhibition in various research contexts.
Mechanism of Action: A Tale of Two Strategies
This compound and EZH2 siRNA employ fundamentally different strategies to inhibit EZH2 function.
This compound: Disrupting the Protein Complex
This compound is a synthetic, cell-permeable peptide designed to mimic the alpha-helical region of EZH2 that binds to another core component of the PRC2 complex, Embryonic Ectoderm Development (EED).[6][7][8] By competitively binding to EED, this compound disrupts the EZH2-EED interaction, which is essential for the stability and catalytic activity of the PRC2 complex.[6][7] This disruption not only inhibits the methyltransferase activity of EZH2 but also leads to a dose-responsive decrease in EZH2 protein levels, suggesting an impact on protein stability.[7][8][9]
EZH2 siRNA: Silencing at the Source
EZH2 siRNA operates via the RNA interference (RNAi) pathway. These short, double-stranded RNA molecules are designed to be complementary to the EZH2 messenger RNA (mRNA).[10] Upon introduction into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then utilizes the siRNA as a guide to find and cleave the target EZH2 mRNA, leading to its degradation and preventing the synthesis of the EZH2 protein.[11]
Comparative Data Presentation
The following tables summarize the key quantitative and qualitative differences between this compound and EZH2 siRNA knockdown based on available literature.
| Feature | This compound | EZH2 siRNA Knockdown |
| Target | EZH2-EED protein-protein interaction | EZH2 mRNA |
| Mechanism | Competitive inhibition, disruption of PRC2 complex, reduction of EZH2 protein levels | Post-transcriptional gene silencing via mRNA degradation |
| Effect on EZH2 | Inhibition of catalytic activity and reduction of protein | Prevention of protein synthesis |
| Specificity | High for the EZH2-EED interaction | Potential for off-target effects due to sequence similarity with other mRNAs |
| Reversibility | Reversible upon removal of the peptide | Effects can be long-lasting depending on cell division rate and siRNA stability |
| Delivery | Cell-permeable peptide | Requires transfection reagents or viral vectors |
Table 1: Qualitative Comparison of this compound and EZH2 siRNA Knockdown
| Parameter | This compound | EZH2 siRNA Knockdown |
| Effective Concentration | 1-10 µM for inhibition of H3K27me3[7] | 50 nM for significant protein reduction[12] |
| Reported Efficacy | Dose-responsive suppression of H3K27 trimethylation and cancer cell viability[7] | 80-90% reduction in EZH2 mRNA and protein levels[13][14] |
| Onset of Action | Relatively rapid, dependent on peptide uptake and protein interaction kinetics | Slower, requires mRNA degradation and protein turnover (typically 24-72 hours) |
| Duration of Effect | Dependent on peptide stability and cellular clearance | Can persist for several days, influenced by cell division |
Table 2: Quantitative Comparison of this compound and EZH2 siRNA Knockdown
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy of this compound and EZH2 siRNA knockdown.
EZH2 Knockdown using siRNA
Objective: To reduce the expression of EZH2 protein in cultured cells using siRNA.
Materials:
-
EZH2-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., human cancer cell line)
-
6-well tissue culture plates
-
Complete growth medium
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 nM of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess EZH2 protein levels or qPCR to measure EZH2 mRNA levels.
Inhibition of EZH2 with this compound
Objective: To inhibit the function of EZH2 and reduce H3K27me3 levels using a stabilized peptide.
Materials:
-
This compound peptide and a mutant control peptide (SAH-EZH2MUT)
-
Target cells
-
Complete growth medium
-
6-well tissue culture plates
-
DMSO (if the peptide is dissolved in it)
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare a stock solution of this compound and the control peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the peptides to the desired final concentrations (e.g., 1, 5, 10 µM) in complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the peptides.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for EZH2, H3K27me3, and other histone marks, or cell viability assays.
Western Blotting for EZH2 and H3K27me3
Objective: To quantify the protein levels of EZH2 and the levels of H3K27 trimethylation.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or Histone H3).
Visualizing the Mechanisms and Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflow and the EZH2 signaling pathway.
Caption: Experimental workflow for comparing this compound and EZH2 siRNA knockdown.
Caption: EZH2 signaling pathway and points of intervention for this compound and siRNA.
Discussion: Choosing the Right Tool for the Job
The choice between this compound and EZH2 siRNA depends heavily on the experimental goals.
Specificity and Off-Target Effects: A significant advantage of this compound is its high specificity for the EZH2-EED interaction.[7] This targeted approach minimizes the risk of off-target effects. In contrast, siRNA-mediated knockdown is known to have potential off-target effects, where the siRNA can partially bind to and silence unintended mRNAs, leading to confounding results.[11][15][16] While bioinformatics and chemical modifications can reduce these effects, they cannot be entirely eliminated.[15][17] For studies requiring high precision and minimal confounding variables, this compound may be the superior choice.
Mechanism of Inhibition: this compound offers a dual mechanism of action by inhibiting EZH2's catalytic activity and reducing its protein levels.[7] This can be advantageous for studying both the enzymatic and non-enzymatic functions of EZH2. EZH2 siRNA, by preventing protein synthesis, provides a more direct way to study the consequences of EZH2 protein depletion.
Ease of Use and Duration of Effect: For short-term studies, the cell-permeable nature of this compound allows for straightforward addition to cell culture media. The effects of siRNA are generally longer-lasting, which can be beneficial for long-term experiments, but the delivery process via transfection can be more complex and may induce cellular stress.
Complementary Approaches: It is also worth noting that these two methods can be used in a complementary fashion. For instance, an initial screen could be performed using siRNA due to its relative ease of implementation for large-scale studies, and promising hits can then be validated using the more specific this compound to rule out off-target effects.
Conclusion
Both this compound and EZH2 siRNA are powerful tools for inhibiting EZH2 function. This compound provides a highly specific and targeted approach by disrupting the PRC2 complex, making it ideal for detailed mechanistic studies where off-target effects are a major concern. EZH2 siRNA offers a potent method for depleting EZH2 protein levels and is well-suited for a variety of applications, though careful consideration of potential off-target effects is necessary. By understanding the distinct advantages and limitations of each method, researchers can make an informed decision to select the most appropriate tool for their specific experimental needs, ultimately accelerating our understanding of EZH2's role in health and disease.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Revolutionising cancer treatment: targeting EZH2 for a new era of precision medicine - ecancer [ecancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancer zeste homolog 2 (EZH2) targeting by small interfering RNA (siRNA); recent advances and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EZH2 silencing with RNAi enhances irradiation-induced inhibition of human lung cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 17. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Phenotypic Landscape: A Comparative Guide to SAH-EZH2 and Other EZH2 Inhibitors in Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EZH2 Inhibitors' Performance in Modulating Cell Differentiation, Supported by Experimental Data.
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator that orchestrates cell fate decisions.[1][2] Its primary role in catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) leads to transcriptional repression of genes critical for differentiation.[1][3] Dysregulation of EZH2 activity is a hallmark of various cancers, making it a compelling therapeutic target.[4] A growing arsenal (B13267) of small molecule inhibitors has been developed to counteract aberrant EZH2 activity, each with distinct mechanisms and phenotypic consequences. This guide provides a comparative analysis of SAH-EZH2, a novel EZH2 inhibitor, against established alternatives such as GSK126 and Tazemetostat (EPZ-6438), with a focus on their effects on cell differentiation.
Distinct Mechanisms of Action
While most EZH2 inhibitors, including GSK126 and Tazemetostat, are competitive inhibitors of the S-adenosylmethionine (SAM) binding site of EZH2, this compound employs a unique mechanism.[4][5] this compound disrupts the interaction between EZH2 and another crucial PRC2 component, Embryonic Ectoderm Development (EED), leading to the dissociation of the PRC2 complex.[5] This not only impairs the enzymatic activity of EZH2 but also uniquely leads to a dose-responsive decrease in EZH2 protein levels, a feature not observed with catalytic inhibitors like GSK126.[5][6]
Comparative Performance in Cell Differentiation and Viability
The differential mechanisms of these inhibitors translate to distinct phenotypic outcomes in various cell models. This section summarizes the quantitative data on their effects on cell viability, H3K27me3 levels, and the induction of differentiation markers.
Table 1: Comparative Effects of EZH2 Inhibitors on Cell Viability
| Cell Line | Inhibitor | IC50 / Effect | Duration of Treatment | Reference |
| MLL-AF9 Leukemia | This compound | Significant growth slowing | 8 days | [5] |
| MLL-AF9 Leukemia | GSK126 | Dose-responsive decrease in viability | 7 days | [6] |
| EZH2-mutant NHL (WSU-DLCL2) | Tazemetostat (EPZ-6438) | Concentration-dependent killing | Not specified | [7] |
| EZH2-wild-type NHL (OCI-LY-19) | Tazemetostat (EPZ-6438) | Less sensitive than mutant lines | 11 days | [8] |
| Karpas422 (EZH2 Y641N) | This compound | Impaired viability | 12 days | [6] |
| Karpas422 (EZH2 Y641N) | GSK126 | Reduced viability | 12 days | [6] |
Table 2: Comparative Effects of EZH2 Inhibitors on H3K27me3 Levels
| Cell Line | Inhibitor | Effect on H3K27me3 | Duration of Treatment | Reference |
| MLL-AF9 Leukemia | This compound | Dose-responsive decrease | Not specified | [5] |
| MLL-AF9 Leukemia | GSK126 | Reduction | Not specified | [6] |
| EZH2-mutant NHL (WSU-DLCL2) | Tazemetostat (EPZ-6438) | Concentration- and time-dependent inhibition | 4 days | [7] |
| Human Embryonic Stem Cells | GSK126 | Evident reduction | Not specified | [9] |
| Neuroblastoma cells | EPZ-6438 & GSK126 | Reduction | 4 days | [10] |
Table 3: Phenotypic Effects on Cell Differentiation
| Cell Type | Inhibitor | Observed Phenotypic Effect | Reference |
| MLL-AF9 Leukemia | This compound | Induction of monocyte to macrophage differentiation | [5][11] |
| Human Embryonic Stem Cells | GSK126 | Promotes differentiation towards mesoderm | [9] |
| Neuroblastoma cells | EPZ-6438 & GSK126 | Induction of neuronal differentiation | [10] |
| Rhabdomyosarcoma cells | DZNep (induces EZH2 degradation) | Myogenic-like differentiation | [12] |
| Adipose-derived stem cells | GSK126 | Suppresses adipogenic differentiation | [13] |
Signaling Pathways Modulated by EZH2 Inhibition
EZH2's role in cell differentiation is intricately linked to its regulation of key developmental signaling pathways, including the Wnt/β-catenin and Notch pathways. Inhibition of EZH2 can reactivate genes suppressed by H3K27me3, thereby modulating these signaling cascades.
EZH2 and the Wnt/β-catenin Signaling Pathway
EZH2 has been shown to repress several negative regulators of the Wnt/β-catenin pathway.[2] By inhibiting EZH2, these repressors are silenced, leading to the activation of Wnt signaling, which plays a crucial role in the differentiation of various cell lineages, including osteoblasts and myoblasts.[2][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Histone H3K27 methyltransferase Ezh2 represses Wnt genes to facilitate adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Histone Methyltransferase EZH2 Enhances Protumor Monocyte Recruitment in Human Mesothelioma Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
On-Target Validation of SAH-EZH2 in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target activity of SAH-EZH2, a stabilized alpha-helical peptide EZH2 inhibitor, in cancer models. We present supporting experimental data and contrast its mechanism with alternative EZH2 inhibitors.
Introduction to this compound and its Unique Mechanism
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its hyperactivity is implicated in various cancers, making it a prime therapeutic target.[1][2] this compound is a novel inhibitor that functions by disrupting the critical interaction between EZH2 and another core PRC2 component, Embryonic Ectoderm Development (EED).[1][4][5] This mechanism is distinct from many small molecule inhibitors that competitively bind to the S-adenosylmethionine (SAM) cofactor binding site of the EZH2 catalytic domain.[1][6] The disruption of the EZH2-EED complex not only inhibits H3K27 trimethylation but also leads to a reduction in EZH2 protein levels.[1][7]
Confirming On-Target Activity: A Multi-Faceted Approach
Validating that the observed anti-cancer effects of this compound are a direct result of its intended mechanism of action requires a series of robust experiments. Below, we outline key assays and compare the expected outcomes for this compound with catalytic EZH2 inhibitors.
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound action.
Key Experimental Comparisons for On-Target Validation
| Experimental Assay | This compound (EED Interacting) | Catalytic EZH2 Inhibitors (e.g., GSK126, Tazemetostat) |
| Co-Immunoprecipitation | Decreased EZH2-EED interaction | No direct effect on EZH2-EED interaction |
| Western Blot | Reduction in H3K27me3 and total EZH2 protein levels | Reduction in H3K27me3, no change in total EZH2 protein levels |
| Histone Methyltransferase Assay | Indirect inhibition of H3K27 methylation | Direct inhibition of EZH2 catalytic activity |
| Cellular Thermal Shift Assay | Increased thermal stability of EED | Increased thermal stability of EZH2 |
| Gene Expression Profiling | Upregulation of PRC2 target genes | Upregulation of PRC2 target genes |
| Cell Viability/Proliferation | Dose-dependent inhibition in EZH2-dependent cancer cells | Dose-dependent inhibition in EZH2-dependent cancer cells |
| Differentiation Assays | Induction of differentiation in susceptible cancer cell lines (e.g., MLL-AF9 leukemia) | Induction of differentiation in susceptible cancer cell lines |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of the EZH2-EED interaction by this compound.
Methodology:
-
Treat cancer cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody specific for either EZH2 or EED overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against both EZH2 and EED.
Expected Result: In this compound treated cells, a significant reduction in the amount of EZH2 co-immunoprecipitated with EED (and vice-versa) should be observed compared to the control.
Western Blot Analysis
Objective: To assess the impact of this compound on H3K27 trimethylation and EZH2 protein levels.
Methodology:
-
Treat cancer cells with increasing concentrations of this compound and a catalytic inhibitor control for 48-72 hours.
-
Harvest cells and extract total protein or histones.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3K27me3, total Histone H3 (as a loading control), EZH2, and a housekeeping protein (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
Expected Result: this compound will show a dose-dependent decrease in both H3K27me3 and total EZH2 protein levels.[1][7] Catalytic inhibitors will only decrease H3K27me3.[1]
Diagram: Experimental Workflow for On-Target Validation
Caption: Workflow for this compound on-target validation.
Comparative Data Summary
| Inhibitor | IC50 (H3K27me3 reduction) | Effect on EZH2 Protein | Key Differentiator | Reference |
| This compound | Dose-dependent | Reduction | Disrupts EZH2-EED interaction | [1] |
| GSK126 | ~3 nM | No change | SAM-competitive catalytic inhibitor | [6] |
| Tazemetostat | 2-90 nM | No change | SAM-competitive catalytic inhibitor | [8] |
| EPZ005687 | Dose-dependent | No change | SAM-competitive catalytic inhibitor | [6] |
Logical Framework for On-Target Confirmation
Caption: Logical steps to confirm on-target this compound activity.
Conclusion
Confirming the on-target activity of this compound requires a multifaceted approach that goes beyond simply measuring the reduction in H3K27 trimethylation. The key differentiating experiments, such as co-immunoprecipitation and Western blotting for total EZH2 levels, are crucial to demonstrate its unique mechanism of disrupting the EZH2-EED interaction. By employing the comparative methodologies outlined in this guide, researchers can confidently validate the on-target effects of this compound in their cancer models and distinguish its activity from that of catalytic EZH2 inhibitors.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EZH2 - Wikipedia [en.wikipedia.org]
- 7. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SAH-EZH2 and Other PRC2 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SAH-EZH2 and other prominent PRC2 inhibitors, supported by experimental data and detailed methodologies.
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in various cancers. Its catalytic subunit, EZH2, has emerged as a promising therapeutic target. This guide delves into a comparative analysis of a novel class of PRC2 inhibitors, represented by this compound, which disrupts the EZH2-EED protein-protein interaction, against established catalytic inhibitors such as Tazemetostat, GSK126, and CPI-1205.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and other PRC2 inhibitors lies in their mechanism of action.
-
This compound: The Interaction Disruptor this compound is a stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[1] By competitively binding to the core PRC2 component, Embryonic Ectoderm Development (EED), this compound prevents the assembly of a functional PRC2 complex.[1] This disruption not only inhibits the methyltransferase activity of EZH2 but also leads to a decrease in EZH2 protein levels.[1]
-
Tazemetostat, GSK126, and CPI-1205: The Catalytic Inhibitors These small molecule inhibitors are S-adenosyl-L-methionine (SAM)-competitive inhibitors.[2][3] They directly target the catalytic SET domain of EZH2, preventing the transfer of methyl groups to its substrate, histone H3 at lysine (B10760008) 27 (H3K27).[2][3] This leads to a global reduction in H3K27 trimethylation (H3K27me3), a hallmark of PRC2 activity.[3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the different PRC2 inhibitors. Direct head-to-head comparisons across a wide range of cell lines are limited in the literature; therefore, data is presented as available from various studies.
| Inhibitor | Target | Mechanism | Reported IC50 (Cell Viability) | Cell Line | Reference |
| This compound | EZH2-EED Interaction | Protein-Protein Interaction Disruptor | ~5 µM | MLL-AF9 (Leukemia) | [1] |
| ~7.5 µM | Karpas422 (Lymphoma) | [1] | |||
| Tazemetostat (EPZ-6438) | EZH2 (catalytic domain) | SAM-competitive Inhibitor | 11 nM - 4.9 µM (proliferation IC50) | Various Lymphoma Cell Lines | [2] |
| 9 nM (H3K27me3 inhibition) | WSU-DLCL2 (Lymphoma) | [4] | |||
| GSK126 | EZH2 (catalytic domain) | SAM-competitive Inhibitor | 7 - 252 nM (H3K27me3 inhibition) | Various DLBCL Cell Lines | [2] |
| 1.0 µM | HEC-50B (Endometrial Cancer) | [5] | |||
| 0.9 µM | Ishikawa (Endometrial Cancer) | [5] | |||
| CPI-1205 | EZH2 (catalytic domain) | SAM-competitive Inhibitor | Data not readily available in public literature | - | [6] |
Head-to-Head Comparison: this compound vs. GSK126
A direct comparison in MLL-AF9 leukemia and Karpas422 lymphoma cell lines revealed distinct profiles for this compound and the catalytic inhibitor GSK126.
| Parameter | This compound | GSK126 | Cell Lines | Reference |
| Effect on H3K27me3 | Reduction | More potent reduction | MLL-AF9, Karpas422 | [1] |
| Effect on EZH2 Protein Levels | Dose-dependent decrease | No significant change | MLL-AF9 | [1] |
| Cell Viability (IC50) | ~5 µM | ~4 µM | MLL-AF9 | [1] |
| ~7.5 µM | ~10 µM | Karpas422 | [1] |
Interestingly, while GSK126 was more potent in reducing global H3K27me3 levels, this compound demonstrated comparable or, in some cases, superior effects on cell viability, suggesting that the disruption of the PRC2 complex and subsequent reduction in EZH2 protein levels may offer a distinct therapeutic advantage.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (Resazurin-Based)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PRC2 inhibitors (this compound, Tazemetostat, GSK126, CPI-1205)
-
Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control.
-
Inhibitor Treatment: After 24 hours, treat cells with a serial dilution of the PRC2 inhibitors. Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize. Add 10 µL of the resazurin solution to each well.[7]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.[7][8]
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of cell viability relative to the vehicle control against the inhibitor concentration and determine the IC50 value using a suitable software.
Histone Methylation Analysis (Western Blot)
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% for histone resolution)
-
Transfer apparatus and nitrocellulose membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K27me3 (e.g., Abcam, ab6002), anti-total Histone H3 (loading control, e.g., Abcam, ab1791)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction: Extract histones from cell pellets using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts (e.g., 10-20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose membrane.[9][10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K27me3 and anti-total H3) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane as in step 6. Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
EZH2/EED Interaction Analysis (Co-Immunoprecipitation)
Materials:
-
Cell lysates from treated and untreated cells
-
Anti-EED antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffers (e.g., RIPA buffer with varying salt concentrations)
-
Elution buffer
-
Primary antibodies: anti-EZH2, anti-EED
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-EED antibody overnight at 4°C.[11]
-
Bead Binding: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[11]
-
Washing: Wash the beads several times with wash buffers to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against EZH2 and EED to detect the co-immunoprecipitated proteins.
Conclusion
The landscape of PRC2 inhibition in cancer research is evolving. While catalytic inhibitors like Tazemetostat, GSK126, and CPI-1205 have shown significant promise and, in the case of Tazemetostat, have achieved clinical approval, the emergence of interaction disruptors like this compound presents a novel and complementary therapeutic strategy. The ability of this compound to not only inhibit PRC2 activity but also induce the degradation of the EZH2 protein offers a distinct mechanism that may overcome some of the limitations of purely catalytic inhibitors. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of these different classes of PRC2 inhibitors in various cancer contexts. This guide provides a foundational framework for researchers to understand, compare, and experimentally validate the efficacy of these promising anti-cancer agents.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SAH-EZH2: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for SAH-EZH2 necessitates a cautious approach, adhering to general best practices for chemical waste management. Researchers and laboratory personnel must treat this compound as a potentially hazardous chemical and follow established institutional and regulatory guidelines for hazardous waste disposal.
Recommended Disposal Procedure for this compound
The following step-by-step guide is based on standard laboratory safety protocols for chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Handling of Unused Solid this compound:
-
Do not dispose of solid this compound in the regular trash.
-
Carefully transfer the solid waste into a designated hazardous waste container that is compatible with the chemical.[5] The container must be in good condition, with a secure, leak-proof closure.[5]
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
3. Handling of this compound Solutions:
-
Do not pour this compound solutions down the drain.[6] The prohibition of sewer disposal is a key requirement of the Resource Conservation and Recovery Act (RCRA).[5]
-
Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container.
-
Segregate waste streams. Do not mix this compound waste with incompatible chemicals.[7] For instance, avoid mixing with strong oxidizing acids if the peptide is in an organic solvent.[8]
-
The container for liquid waste must also be clearly labeled as "Hazardous Waste" with the chemical name, concentration, solvent(s), and accumulation start date.
4. Spill Cleanup:
-
In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[6]
-
Place all contaminated materials in the designated solid hazardous waste container.
5. Storage of Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Ensure the SAA is inspected weekly for any leaks or container degradation.[7]
-
Keep waste containers closed except when adding waste.[6]
6. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility.
Key Disposal Considerations for this compound
| Consideration | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste. | [5][6] |
| Solid Disposal | Collect in a labeled, sealed hazardous waste container. Do not dispose of in regular trash. | [5][8] |
| Liquid Disposal | Collect in a labeled, sealed hazardous waste container. Do not dispose of down the drain. | [6][9] |
| Container Requirements | Must be chemically compatible, in good condition, and have a secure, leak-proof closure. | [5] |
| Labeling | Clearly label as "Hazardous Waste" with the full chemical name, quantity/concentration, and date. | [9] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) and keep containers closed. | [7] |
| Spill Cleanup | Treat all spill cleanup materials as hazardous waste. | [6] |
This compound Disposal Workflow
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MilliporeSigma Calbiochem Ezh2 Inhibitor III, this compound 2 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Operational Guide for Handling SAH-EZH2
This guide provides immediate safety, handling, and disposal protocols for SAH-EZH2, a research-grade peptide inhibitor of the EZH2/EED interaction. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain experimental integrity.
Immediate Safety and Handling
This compound is a stable, cell-permeable, α-helical peptide designed for research use only.[1][2] As with any potent, biologically active compound, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure risk.
Personal Protective Equipment (PPE) Summary:
The following table summarizes the recommended PPE for handling this compound in both solid (lyophilized powder) and solution forms.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or aerosolized powder. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation of aerosolized particles. |
Storage and Stability:
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 6 months at -80°C; up to 1 month at -20°C | Store in a dry, dark environment.[2] |
| Stock Solution | -20°C to -80°C | Up to 6 months at -80°C; up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
The following provides a general protocol for treating cell cultures with this compound, based on methodologies from published research.[3][4][5]
Preparation of Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a suitable sterile solvent, such as DMSO or sterile water, to a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[2]
Cell Treatment Protocol (Example with MLL-AF9 Leukemia Cells):
This protocol is based on studies where this compound was shown to induce growth arrest and differentiation.[4][5]
-
Cell Seeding: Plate MLL-AF9 cells at a density of 1 x 10^5 cells/mL in appropriate culture media.
-
Compound Preparation: Dilute the this compound stock solution to the desired final concentration (e.g., 5-10 µM) in the cell culture medium.[3] It is recommended to also prepare a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).
-
Treatment: Add the this compound-containing medium to the cells. For some experimental paradigms, treatment may need to be repeated (e.g., twice daily) to maintain the effective concentration.[4][5]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6-8 days for cell cycle or differentiation analysis).[4][5]
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, cell cycle analysis (e.g., BrdU staining), or differentiation marker expression analysis (e.g., flow cytometry or qPCR).[4][5]
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the protein-protein interaction between EZH2 and EED, which are core components of the Polycomb Repressive Complex 2 (PRC2). This disruption inhibits the histone methyltransferase activity of PRC2, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing.[2][6][7]
Caption: this compound disrupts the PRC2 complex by binding to EED, inhibiting H3K27 trimethylation.
Operational and Disposal Plans
Spill Management:
-
Evacuate and Isolate: Immediately alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Wear double nitrile gloves, a lab coat, and eye protection. If the spill involves powder, a respirator may be necessary.
-
Contain and Clean: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Decontaminate: Clean the spill area with a suitable decontaminant. One supplier suggests deactivation with 5% bleach, followed by a thorough rinse with water.
-
Dispose of Waste: All cleaning materials and contaminated PPE must be disposed of as hazardous chemical waste.
Waste Disposal:
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous chemical waste.
Caption: Workflow for the safe disposal of this compound contaminated materials.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experimental outcomes when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's product information sheet for the most current information.
References
- 1. Ezh2 Inhibitor III, this compound - Calbiochem | 508320 [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Link between the EZH2 noncanonical pathway and microtubule organization center polarization during early T lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
